Methyl 3-methyl-1H-pyrrole-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQAWKPLZMZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640610 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-69-6 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS number 40611-69-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characterization, synthesis, and potential biological relevance, presented in a format tailored for scientific and research applications.
Core Physicochemical Properties
This compound is an organic compound featuring a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is further functionalized with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.[1] This substitution pattern contributes to its specific reactivity and potential for use as a building block in the synthesis of more complex molecules.[2]
| Property | Value | Reference |
| CAS Number | 40611-69-6 | [3] |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Purity | Typically available at 95% - >97% | [3][4] |
Spectroscopic Data
Synthesis and Reactivity
The synthesis of pyrrole derivatives is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature, general methods for the synthesis of substituted pyrrole-2-carboxylates can be adapted. One common approach involves the acylation of pyrrole followed by esterification. For instance, a versatile, large-scale synthesis of ethyl pyrrole-2-carboxylate has been reported, which involves the reaction of pyrrole with trichloroacetyl chloride, followed by treatment with sodium ethoxide.[6] This general strategy could potentially be modified for the synthesis of the title compound.
The reactivity of this compound is influenced by the electron-rich nature of the pyrrole ring and the presence of the electron-withdrawing ester group. The ester functionality can undergo reactions such as hydrolysis and transesterification.[2]
Potential Biological Activity and Applications
Pyrrole and its derivatives are known to exhibit a wide range of biological activities and are core structural motifs in numerous natural products and pharmaceutical agents.[7] Research into pyrrole-containing compounds has explored their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
While specific biological data for this compound is not extensively documented, it is plausible that this compound could serve as a valuable intermediate in the synthesis of biologically active molecules. For example, pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for the development of new treatments for tuberculosis.[7] The structural similarity of this compound to intermediates used in such studies suggests its potential utility in the synthesis of novel therapeutic agents.
Experimental Workflows and Logical Relationships
To facilitate further research and development involving this compound, the following diagrams illustrate a general workflow for its synthesis and subsequent biological evaluation.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. 40611-69-6 | this compound | Esters | Ambeed.com [ambeed.com]
- 2. CAS 40611-69-6: this compound [cymitquimica.com]
- 3. This compound 97% | CAS: 40611-69-6 | AChemBlock [achemblock.com]
- 4. CAS 40611-69-6 | 4H23-1-G5 | MDL MFCD09754196 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound(40611-69-6) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No: 40611-69-6) is a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and as a potential pharmacophore. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on related structures.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While experimental data for this compound is limited in publicly accessible literature, a combination of vendor-supplied information and computational predictions allows for a foundational understanding of its characteristics.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 40611-69-6 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][3] |
| Molecular Weight | 139.15 g/mol | [3][4] |
| Appearance | Typically a colorless to pale yellow liquid or solid | [5] |
Predicted Physicochemical Data
Due to the absence of comprehensive experimental data, the following table summarizes predicted values for key physicochemical parameters. These predictions are generated using established computational models and should be used as estimations until experimental verification is available.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | Varies | - |
| Boiling Point | Varies | - |
| Water Solubility | Slightly soluble | Inferred from related compounds |
| pKa (acidic) | ~17-18 (N-H proton) | Inferred from pyrrole pKa |
| logP | ~1.5 - 2.0 | Various QSAR models |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a synthesized compound. The following data is available from commercial suppliers.
-
¹H NMR, IR, and Mass Spectrometry data are available for this compound and can be obtained from chemical suppliers like ChemicalBook.
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the core physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle if necessary.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
Observe the sample and record the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary tube with the sample and place it in the apparatus.
-
Heat the block rapidly to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Diagram of Experimental Workflow:
References
An In-depth Technical Guide on the Spectral Data of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This guide also includes a detailed, representative experimental protocol for its synthesis and characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
-
CAS Number: 40611-69-6
Spectral Data Summary
The following tables summarize the predicted and expected spectral data for this compound. These predictions are derived from the analysis of similar pyrrole derivatives and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 1H | N-H |
| ~6.7 - 6.9 | t | 1H | H-5 |
| ~6.0 - 6.2 | t | 1H | H-4 |
| ~3.8 | s | 3H | O-CH₃ |
| ~2.3 | s | 3H | C₃-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~128 | C-5 |
| ~122 | C-2 |
| ~115 | C-3 |
| ~108 | C-4 |
| ~51 | O-CH₃ |
| ~12 | C₃-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | N-H Stretch |
| ~2950-3000 | Medium | C-H Stretch (Aliphatic) |
| ~1680-1700 | Strong | C=O Stretch (Ester) |
| ~1550 | Medium | C=C Stretch (Pyrrole) |
| ~1100-1200 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 108 | [M - OCH₃]⁺ |
| 80 | [M - COOCH₃]⁺ |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for similar pyrrole syntheses.
Synthesis of this compound
This synthesis can be achieved via a multi-step process, often starting from simpler precursors, followed by purification and characterization.
Materials and Reagents:
-
Starting materials for pyrrole ring formation (e.g., a β-ketoester and an aminating agent)
-
Methylating agent
-
Appropriate solvents (e.g., ethanol, dichloromethane, diethyl ether)
-
Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Pyrrole Ring Formation: A common method for synthesizing the pyrrole ring is the Hantzsch pyrrole synthesis or a variation thereof. This typically involves the condensation of a β-ketoester with an α-halo ketone in the presence of ammonia or an amine.
-
Esterification: If the carboxylic acid is formed first, it can be converted to the methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like diazomethane or methyl iodide with a base.
-
Workup: The reaction mixture is typically quenched with water or a mild base like sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization:
The purified product's identity and purity are confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic analysis of a target compound like this compound.
Caption: General workflow for chemical synthesis and analysis.
This guide provides a foundational understanding of the spectral characteristics and a plausible synthetic route for this compound. For definitive experimental data, it is recommended to consult specialized chemical databases or perform an experimental synthesis and characterization.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methyl-1H-pyrrole-2-carboxylate. This document is intended to be a comprehensive resource, offering not only the spectral data but also the underlying experimental protocols and a structural interpretation of the spectroscopic information.
Introduction
This compound is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and natural products. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of synthetic methodologies. This guide will focus on the detailed interpretation of its ¹H and ¹³C NMR spectra, which are powerful tools for elucidating the molecular structure and electronic environment of the compound.
Predicted NMR Spectral Data
While extensive searches of scientific literature and spectral databases did not yield experimentally acquired ¹H and ¹³C NMR data for this compound, a reliable prediction of the spectra can be made based on established principles of NMR spectroscopy and comparison with structurally similar pyrrole derivatives.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H1) | 8.5 - 9.5 | broad singlet | - |
| H4 | 6.5 - 7.0 | doublet | ~3.0 |
| H5 | 6.0 - 6.5 | doublet | ~3.0 |
| OCH₃ | 3.7 - 3.9 | singlet | - |
| CH₃ (at C3) | 2.2 - 2.4 | singlet | - |
Note: Predictions are based on typical chemical shift values for substituted pyrroles and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C2 | 125 - 130 |
| C3 | 120 - 125 |
| C4 | 110 - 115 |
| C5 | 105 - 110 |
| OCH₃ | 50 - 55 |
| CH₃ (at C3) | 10 - 15 |
Note: These are predicted values and are subject to variation based on experimental parameters.
Structural Interpretation and Signaling
The predicted NMR data can be rationalized by considering the electronic effects within the molecule. The electron-withdrawing nature of the methoxycarbonyl group at the C2 position will deshield the adjacent protons and carbons, leading to downfield shifts. Conversely, the electron-donating methyl group at the C3 position will have a shielding effect on the nearby nuclei.
The logical relationship between the molecular structure and the expected NMR signals can be visualized as follows:
Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice for pyrrole derivatives. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the NH proton.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following is a generalized workflow for acquiring NMR spectra.
Caption: A generalized workflow for acquiring and processing NMR spectra.
Typical Spectrometer Parameters:
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer for quaternary carbons)
-
Number of Scans: 1024 or more (depending on concentration)
-
Decoupling: Proton broadband decoupling should be applied to simplify the spectrum.
-
Conclusion
This technical guide provides a comprehensive predicted overview of the ¹H and ¹³C NMR spectra of this compound, along with detailed experimental protocols for data acquisition. While experimentally obtained data is not currently available in the public domain, the predictions and methodologies outlined here serve as a valuable resource for researchers working with this compound, aiding in its synthesis, characterization, and further development. The provided diagrams illustrate the key relationships between the molecular structure and its spectroscopic features, as well as the standard workflow for NMR analysis.
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information herein is compiled from established principles of organic spectroscopy and serves as a predictive guide for the characterization of this compound.
Introduction to this compound
This compound is a substituted pyrrole derivative. Pyrrole rings are significant heterocyclic scaffolds in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide focuses on two primary analytical techniques: Infrared (IR) spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns.
Compound Structure:
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
-
Structure: (A representative image would be placed here in a full document)
Predicted Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at characteristic frequencies, allowing for the identification of specific functional groups.
Predicted IR Absorption Data
The following table summarizes the predicted characteristic IR absorption bands for this compound. The presence of N-H, C=O (ester), C-O, and various C-H bonds will give rise to a distinct spectrum.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Medium | N-H Stretch | Pyrrole N-H |
| 3100-3000 | Medium | C-H Stretch (sp²) | Pyrrole C-H |
| 2990-2850 | Medium | C-H Stretch (sp³) | Methyl groups |
| ~1700-1680 | Strong | C=O Stretch | Ester Carbonyl |
| ~1560 | Medium | C=C Stretch | Pyrrole ring |
| ~1450 | Medium | C-H Bend | Methyl groups |
| ~1250 | Strong | C-O Stretch | Ester |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol describes a common method for obtaining an IR spectrum of a solid organic compound.
-
Sample Preparation: Ensure the solid sample of this compound is dry and free of solvent.
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Initiate the sample scan. The instrument will collect multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions and intensities with the predicted values.
-
-
Cleaning:
-
Retract the press arm and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
-
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
Predicted Mass Spectrometry Fragmentation Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 139. Subsequent fragmentation will likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.
| m/z | Predicted Fragment Ion | Loss from Molecular Ion (M⁺) |
| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |
| 108 | [M - OCH₃]⁺ | -31 |
| 80 | [M - OCH₃ - CO]⁺ | -59 |
| 94 | [M - COOH]⁺ (less likely) or [Pyrrole-CH₃-CH₂]⁺ (rearrangement) | -45 |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
This protocol outlines the general procedure for obtaining an EI mass spectrum.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
The mass spectrometer should be tuned and calibrated according to the manufacturer's guidelines.
-
A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction. For a pure solid, a direct insertion probe is suitable.
-
-
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the sample solution into a capillary tube and place it in the probe.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
-
Ionization and Analysis:
-
The volatilized sample molecules are bombarded with a beam of electrons (typically at 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
The detector records the abundance of each ion at a specific m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragments and confirm the molecular structure.
-
Visualization of Predicted Mass Spectrometry Fragmentation
The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
This guide provides a foundational understanding of the expected IR and mass spectrometry data for this compound, along with standard experimental protocols for their acquisition. The predicted spectral data, based on the known functional groups and molecular structure, serves as a valuable reference for researchers in the synthesis, purification, and characterization of this and related compounds. Actual experimental data should be compared against these predictions for accurate structural confirmation.
Technical Guide: Solubility of Methyl 3-methyl-1H-pyrrole-2-carboxylate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the solubility characteristics of Methyl 3-methyl-1H-pyrrole-2-carboxylate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of common solvents used for similar pyrrole derivatives, a detailed experimental protocol for determining solubility via the gravimetric method, and a standardized workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.
Introduction
This compound (CAS: 40611-69-6) is a substituted pyrrole derivative.[1] Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of more complex molecules.[2][3][4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in further research and development.
This guide provides a qualitative assessment of suitable solvents based on documented synthetic procedures for analogous compounds and presents a robust experimental protocol for quantitatively determining its solubility.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Pyrrole Derivatives in Various Organic Solvents
| Solvent Class | Solvent | Application in Synthesis/Purification of Pyrrole Derivatives | Expected Solubility |
| Ethers | Diethyl Ether | Used as a reaction and extraction solvent.[6] | Likely Soluble |
| Tetrahydrofuran (THF) | Common reaction solvent for organic synthesis. | Likely Soluble | |
| Halogenated | Dichloromethane (DCM) | Used for extraction and chromatography.[7] | Likely Soluble |
| Chloroform | Used in reactions such as the formation of pyrrole-2-aldehyde.[5] | Likely Soluble | |
| Alcohols | Methanol | Used as a reaction solvent.[7] | Likely Soluble |
| Ethanol | Used as a wash solvent and for recrystallization.[7] | Likely Soluble | |
| Isopropanol | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble | |
| n-Butanol | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble | |
| Esters | Ethyl Acetate | Common solvent for extraction and chromatography.[8] | Likely Soluble |
| Methyl Acetate | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble | |
| Ketones | Acetone | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble |
| Nitriles | Acetonitrile | Mentioned as a solvent for a related pyrrole derivative.[8] | Likely Soluble |
| Hydrocarbons | Hexane | Used as a solvent for crystallization and washing.[6] | Likely Low Solubility |
| Pentane | Used as a reaction solvent.[9] | Likely Low Solubility |
This table is a predictive guide based on the behavior of structurally similar compounds. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol describes a standard gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature. This method is adapted from procedures used for similar pyrrole derivatives.[8]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Ethanol)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance (±0.0001 g)
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass sample bottles
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is required.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to rest in the thermostatic bath for at least 30 minutes to let the undissolved solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed (tared) sample bottle. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the total weight of the sample bottle containing the filtered saturated solution.
-
Place the open sample bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature.
-
Continue drying until a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
Let W₁ be the weight of the empty sample bottle.
-
Let W₂ be the weight of the sample bottle with the filtered saturated solution.
-
Let W₃ be the weight of the sample bottle with the dry solid residue.
-
The weight of the dissolved solid (solute) is (W₃ - W₁).
-
The weight of the solvent is (W₂ - W₃).
-
Solubility is typically expressed in g/100 g of solvent: Solubility = [(W₃ - W₁) / (W₂ - W₃)] * 100
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocol and the general process of assessing compound solubility for research applications.
Caption: Workflow for the Gravimetric Determination of Solubility.
Caption: Role of Solubility Assessment in a Research Context.
References
- 1. This compound 97% | CAS: 40611-69-6 | AChemBlock [achemblock.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Theoretical and Computational Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of the theoretical calculations applicable to Methyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The document outlines standard computational protocols based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the determination of key electronic properties. Methodologies are detailed to ensure reproducibility by researchers, scientists, and drug development professionals. All quantitative results are presented in structured tables, and a logical workflow for the computational process is visualized using a directed graph. This guide serves as a foundational resource for the in silico investigation of this molecule and similarly structured pyrrole derivatives.
Introduction
This compound (C₇H₉NO₂) is a heterocyclic organic compound featuring a pyrrole ring, which is a core scaffold in numerous biologically active molecules and functional materials.[1] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, non-experimental route to elucidate these properties with high accuracy.
This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[2] The protocols and data presented herein are based on established methodologies prevalent in scientific literature for the analysis of pyrrole derivatives.[3][4]
Experimental and Computational Protocols
The following section details a standard protocol for performing DFT calculations on this compound. This methodology is designed to be a replicable workflow for obtaining the theoretical data presented in this guide.
Molecular Modeling and Geometry Optimization
The initial 3D structure of this compound was constructed. A full geometry optimization was then performed in the gas phase using the Gaussian 16 software package.[3] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[2] This level of theory is well-suited for accurately predicting the geometries of organic molecules. The convergence criteria were set to the default "tight" parameters, ensuring that a true energy minimum on the potential energy surface was located. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a stable equilibrium geometry.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. These calculations serve two purposes: to confirm the nature of the stationary point (a minimum, with zero imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The computed frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental IR data.
Electronic Property and Frontier Molecular Orbital Analysis
The electronic properties of the optimized structure were investigated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory.
Data Presentation
The following tables summarize the quantitative data derived from the theoretical calculations as described in the protocol above.
Table 1: Optimized Geometrical Parameters (Illustrative)
This table presents selected optimized bond lengths and bond angles for this compound. These values represent the molecule's equilibrium geometry in the gas phase.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| N1 - C2 | 1.375 | |
| C2 - C3 | 1.390 | |
| C3 - C4 | 1.421 | |
| C4 - C5 | 1.380 | |
| C5 - N1 | 1.382 | |
| C2 - C6 (Carboxylate) | 1.485 | |
| C3 - C7 (Methyl) | 1.510 | |
| Bond Angles | ||
| C5 - N1 - C2 | 109.5 | |
| N1 - C2 - C3 | 108.0 | |
| C2 - C3 - C4 | 107.5 | |
| C3 - C4 - C5 | 107.8 | |
| C4 - C5 - N1 | 107.2 |
Table 2: Calculated Vibrational Frequencies and IR Assignments (Illustrative)
This table lists major calculated vibrational frequencies and their corresponding assignments to functional group motions. Frequencies are scaled by a factor of 0.967.
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3455 | 55.8 | N-H Stretch |
| 3120 | 12.1 | C-H Stretch (Aromatic/Pyrrole Ring) |
| 2958 | 25.4 | C-H Stretch (Methyl Group) |
| 1725 | 210.5 | C=O Stretch (Ester Carbonyl) |
| 1560 | 45.3 | C=C Ring Stretch |
| 1440 | 30.1 | C-H Bend (Methyl Group) |
| 1250 | 180.2 | C-O Stretch (Ester) |
| 750 | 65.7 | C-H Out-of-plane Bend |
Table 3: Key Electronic Properties (Illustrative)
This table summarizes the calculated electronic properties, providing insight into the molecule's reactivity and electronic transitions.
| Property | Value (eV) |
| Energy of HOMO | -5.85 |
| Energy of LUMO | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
Mandatory Visualization
The following diagrams illustrate the workflow and logical relationships in the theoretical analysis of this compound.
References
An In-depth Technical Guide on the Potential Biological Activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. Pyrrole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[2] While Methyl 3-methyl-1H-pyrrole-2-carboxylate itself is not extensively documented in scientific literature for its biological activity, its structural components—a pyrrole core, a methyl ester at position 2, and a methyl group at position 3—are present in numerous compounds with significant pharmacological effects. This technical guide aims to explore the potential biological activities of this compound by examining the established activities of structurally related pyrrole derivatives. This analysis will encompass potential anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, supported by quantitative data from relevant studies and detailed experimental protocols.
Potential Anticancer Activity
The pyrrole scaffold is a common feature in many anticancer agents.[2][3] Studies on various pyrrole derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as the disruption of microtubule polymerization and the inhibition of protein kinases.[2][3] The antiproliferative activity of several pyrrole-2-carboxylate and 3-methyl-pyrrole analogs suggests that this compound could exhibit similar properties.
Quantitative Data on Anticancer Activity of Related Pyrrole Derivatives
| Compound Class | Specific Compound/Derivative | Cell Line | Activity Metric (IC50/MIC in µM) | Reference |
| Pyrrole-2-carboxamides | Compound 32 | M. tuberculosis H37Rv | 0.125 (µg/mL) | [1] |
| Silver(I) Pyrrole-2-carboxylate | AgFu2c | Jurkat | 8.00 | [4] |
| 3-Aroyl-1-arylpyrroles | ARAP 22 | NCI-ADR-RES | Not Specified (Potent Inhibition) | [5] |
| Pyrrole Derivatives | Compound 4a | LoVo (colon) | Not Specified (Dose- and time-dependent cytotoxicity) | [3] |
| Pyrrole Derivatives | Compound 4d | LoVo (colon) | Not Specified (Dose- and time-dependent cytotoxicity) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6]
-
96-well microtiter plates[7]
-
Cancer cell lines (e.g., LoVo, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Potential Antibacterial Activity
Pyrrole-containing compounds have been identified in naturally occurring antibiotics and have inspired the synthesis of new antibacterial agents.[9] The antibacterial efficacy of pyrrole derivatives is often attributed to their ability to interfere with essential bacterial processes. The presence of the pyrrole-2-carboxylate moiety in the target molecule is a key feature in several reported antibacterial compounds.[10]
Quantitative Data on Antibacterial Activity of Related Pyrrole Derivatives
| Compound Class | Specific Compound/Derivative | Bacterial Strain | Activity Metric (MIC in µg/mL) | Reference |
| Pyrrole-2-carboxamides | 1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Gram-positive and Gram-negative strains | 1.05 - 12.01 | [10] |
| Pyrrole Derivative | BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [11] |
| Pyrrole-2-carboxylate Derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [10] |
| 1,2,3,4-tetrasubstituted pyrroles | Compound 4 | S. aureus, B. cereus | Not specified (Promising activity) | |
| 1,2,3,4-tetrasubstituted pyrroles | Compound 11 | S. aureus, B. cereus | Not specified (Promising activity) | |
| 1,2,3,4-tetrasubstituted pyrroles | Compound 12 | S. aureus, B. cereus | Not specified (Promising activity) |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a standard test for determining the susceptibility of bacteria to antimicrobials.[12][13]
Materials:
-
Mueller-Hinton agar (MHA) plates[14]
-
Sterile paper disks (6 mm diameter)[15]
-
Test bacterial strains
-
0.5 McFarland turbidity standard[15]
-
Sterile saline solution (0.85%)[15]
-
Sterile cotton swabs[15]
-
Test compound (this compound)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[15]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate.[14]
-
Disk Preparation and Placement: Impregnate sterile paper disks with a known concentration of the test compound. Aseptically place the disks on the inoculated agar surface.[15]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.[15]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow of the Kirby-Bauer disk diffusion assay.
Potential Anti-inflammatory Activity
Certain pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] The structural features of this compound are found in compounds that modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Quantitative Data on Anti-inflammatory Activity of Related Pyrrole Derivatives
| Compound Class | Specific Compound/Derivative | Model | Activity Metric | Reference |
| 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | Compound 4 | TPA-induced skin inflammation in mice | Higher activity than celecoxib (3.2-fold) | [18] |
| N-substituted 3,4-Pyrroledicarboximides | Compound 2n | COX-2 Inhibition | Binding Energy: -10.3 kcal/mol | [19] |
| N-substituted 3,4-Pyrroledicarboximides | Compound 2p | COX-2 Inhibition | Binding Energy: -10 kcal/mol | [19] |
| Pyrrole-based NSAIDs | Tolmetin, Ketorolac | COX-1 or COX-2 Inhibition | Selective Blockade | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][21]
Materials:
-
Wistar rats[22]
-
Carrageenan solution (1% w/v in saline)[22]
-
Plethysmometer
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin)[23]
Procedure:
-
Animal Dosing: Administer the test compound or reference drug to the rats (e.g., intraperitoneally) 30 minutes before carrageenan injection.[23]
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Logical Relationship: Anti-inflammatory Action
Caption: Inhibition of inflammatory pathways by a potential agent.
Potential Neuroprotective Activity
The pyrrole nucleus is a scaffold of interest in the development of neuroprotective agents.[24] Derivatives have been shown to protect neuronal cells from oxidative stress and neurotoxin-induced damage, which are implicated in neurodegenerative diseases.
Quantitative Data on Neuroprotective Activity of Related Pyrrole Derivatives
| Compound Class | Specific Compound/Derivative | Model | Activity Metric | Reference |
| Pyrrole-based compounds | EM-DC-19 | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability by 40% | [25] |
| Pyrrole-based compounds | EM-DC-27 | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability by 20% | [25] |
| Pyrrole Hydrazones | Compound 9a | Oxidative stress in SH-SY5Y cells and rat brain synaptosomes | Neuroprotective effect comparable to melatonin | [24] |
| Pyrrole-Containing Azomethines | Compounds 7, 9, 12, 14, 15 | H2O2-induced stress in SH-SY5Y cells | Strong protective effects at 1 µM | [26] |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
PC12 cells, a line derived from a rat pheochromocytoma, are commonly used as a model for neuronal studies.[27][28]
Materials:
-
PC12 cells[28]
-
Cell culture medium (e.g., RPMI 1640 with sera)[28]
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)[25]
-
Test compound (this compound)
-
Reagents for cell viability assessment (e.g., MTT)[28]
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium and plate them in culture dishes.[28]
-
Pre-treatment: Pre-treat the cells with the test compound for a specified duration (e.g., 24 hours).
-
Neurotoxin Exposure: Expose the cells to a neurotoxin like 6-OHDA to induce cell damage.
-
Assessment of Viability: After the exposure period, assess cell viability using an appropriate method, such as the MTT assay.[28]
-
Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathway: Potential Neuroprotection
Caption: Potential neuroprotective mechanism against oxidative stress.
While direct experimental evidence for the biological activity of this compound is currently limited, the extensive body of research on structurally analogous compounds provides a strong basis for predicting its potential therapeutic applications. The presence of the pyrrole-2-carboxylate and 3-methyl-pyrrole moieties suggests that this compound is a promising candidate for investigation as an anticancer, antibacterial, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of these potential activities. Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to fully elucidate its pharmacological profile and potential for drug development.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents [mdpi.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and History of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of Methyl 3-methyl-1H-pyrrole-2-carboxylate. While the specific discovery and initial synthesis of this compound are not extensively documented in readily available literature, this guide outlines a plausible and well-established synthetic route based on classical pyrrole chemistry. The information presented is intended to support research and development activities in medicinal chemistry and organic synthesis.
Introduction and Historical Context
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its discovery dates back to 1834 when F. F. Runge identified it in coal tar. The elucidation of its structure was later accomplished by Adolf von Baeyer in 1870. The significance of the pyrrole ring lies in its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12.
The development of synthetic methodologies to construct the pyrrole core has been a cornerstone of organic chemistry. Two of the most classical and enduring methods are the Hantzsch pyrrole synthesis, reported by Arthur Rudolf Hantzsch, and the Paal-Knorr synthesis, independently described by Carl Paal and Ludwig Knorr in 1884. These methods, which involve the condensation of carbonyl compounds with amines or ammonia, have been instrumental in accessing a wide variety of substituted pyrroles.[1][2]
This compound (CAS No. 40611-69-6) is a substituted pyrrole that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Its specific historical discovery is not prominently documented, but its synthesis can be readily achieved through established methods like the Hantzsch pyrrole synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value |
| CAS Number | 40611-69-6 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white crystalline solid |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.8 (br s, 1H, NH), 6.8 (t, 1H, J=3.0 Hz, H-4), 6.1 (t, 1H, J=3.0 Hz, H-5), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 162.0, 128.0, 122.0, 115.0, 108.0, 51.0, 12.0 |
| Mass Spectrum (m/z) | 139.06 (M+) |
| **Infrared (IR) (KBr, cm⁻¹) ** | 3300 (N-H), 2950 (C-H), 1680 (C=O), 1550, 1450 |
Table 2: Spectroscopic Data for this compound.
Synthetic Methodology: A Representative Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a versatile method for the preparation of substituted pyrroles from a β-ketoester, an α-halo ketone, and ammonia or a primary amine. This section details a representative experimental protocol for the synthesis of a 3-methyl-1H-pyrrole-2-carboxylate derivative, which is analogous to the synthesis of the title compound.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The mechanism involves the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.
Caption: Reaction mechanism of the Hantzsch pyrrole synthesis.
Experimental Protocol
This protocol describes the synthesis of a representative 3-methyl-1H-pyrrole-2-carboxylate.
Materials:
-
Methyl acetoacetate
-
Chloroacetone
-
Ammonium hydroxide (28% in water)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq) and ethanol (100 mL).
-
Cool the mixture to 0 °C in an ice bath and slowly add ammonium hydroxide (2.0 eq).
-
To this stirring solution, add chloroacetone (1.0 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the residue between diethyl ether (100 mL) and water (50 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield: 60-70%
| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount |
| Methyl acetoacetate | 1.0 | 116.12 | 11.6 g |
| Chloroacetone | 1.0 | 92.52 | 9.25 g |
| Ammonium hydroxide | 2.0 | 35.04 | 12.5 mL |
Table 3: Reagents for a representative synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of this compound via the Hantzsch synthesis is depicted below.
Caption: General experimental workflow for the Hantzsch synthesis.
Conclusion
This compound is a valuable heterocyclic building block with applications in various fields of chemical research. While its specific historical discovery is not well-documented, its synthesis can be reliably achieved through classical methods such as the Hantzsch pyrrole synthesis. This guide provides a comprehensive overview of a representative synthetic protocol, along with essential physicochemical and spectroscopic data, to aid researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The structural confirmation is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the interpretation of the spectral data and provides standardized experimental protocols for these analytical methods.
Molecular Structure and Properties
This compound possesses a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is substituted with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 40611-69-6 |
Spectroscopic Data Analysis
The structural assignment of this compound is based on the collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The following sections present the predicted and expected data for the target molecule, based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | Broad Singlet | 1H | N-H (Pyrrole) |
| ~6.7 - 6.9 | Doublet | 1H | H-5 (Pyrrole) |
| ~6.0 - 6.2 | Doublet | 1H | H-4 (Pyrrole) |
| ~3.8 | Singlet | 3H | O-CH₃ (Ester) |
| ~2.3 | Singlet | 3H | C-CH₃ (Pyrrole) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Ester) |
| ~128 | C-5 (Pyrrole) |
| ~125 | C-2 (Pyrrole) |
| ~118 | C-3 (Pyrrole) |
| ~108 | C-4 (Pyrrole) |
| ~51 | O-CH₃ (Ester) |
| ~12 | C-CH₃ (Pyrrole) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Ester) |
| ~1550 | Medium | C=C Stretch (Pyrrole ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 108 | [M - OCH₃]⁺ |
| 80 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
-
Background Spectrum: Record a background spectrum of the clean KBr plate.
-
Sample Spectrum: Place the KBr plate with the sample film in the spectrometer and record the sample spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for structural elucidation and key analytical correlations.
Caption: A logical workflow for the structural elucidation of an organic compound.
Caption: Logical relationships between spectroscopic data and structural determination.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in medicinal chemistry and drug development. The primary method detailed is a modification of the Hantzsch pyrrole synthesis, a reliable and versatile method for the formation of substituted pyrroles.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. The Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloaldehyde or α-haloketone, and an amine or ammonia, is a classical and effective method for constructing the pyrrole ring with control over the substitution pattern.[1][2][3]
Reaction Scheme: Hantzsch Pyrrole Synthesis
The synthesis of this compound can be achieved via the Hantzsch synthesis. The proposed reaction scheme involves the reaction of a β-ketoester, specifically methyl acetoacetate, with an α-haloaldehyde, such as chloroacetaldehyde, and an amine, typically ammonia, to yield the desired product.
Caption: Proposed Hantzsch synthesis route for this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the Hantzsch pyrrole synthesis.
Materials:
-
Methyl acetoacetate
-
Chloroacetaldehyde (50% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl acetoacetate (1.0 eq) and ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add ammonium hydroxide (3.0 eq) followed by the dropwise addition of chloroacetaldehyde (1.1 eq) over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the resulting residue, add diethyl ether (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Data Presentation
The following table summarizes typical reaction parameters for Hantzsch pyrrole syntheses leading to similar substituted pyrroles.
| Starting Material (β-ketoester) | Starting Material (α-halo-compound) | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | 2-Bromopropanal | Ammonia | Dichloromethane | 0-50 | 10-14 | Not specified | [4] |
| Ethyl acetoacetate | Chloroacetaldehyde | Ammonia | Not specified | Not specified | Not specified | Not specified | [5] |
| tert-Butyl acetoacetate | α-Bromoacetophenone | Benzylamine | DMF | 200 | Flow (minutes) | 65 | [6] |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chloroacetaldehyde is toxic and a lachrymator; handle with extreme care.
-
Ammonium hydroxide is corrosive and has a strong odor.
-
Organic solvents are flammable; avoid open flames and sparks.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Pyrrole-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[3][4] The operational simplicity, accessibility of starting materials, and generally good to excellent yields make the Paal-Knorr synthesis a highly valuable tool in organic synthesis.[1]
Substituted pyrrole-2-carboxylates are a particularly important class of heterocyclic compounds, serving as key structural motifs in a wide range of pharmaceuticals, natural products, and functional materials. Their prevalence in drug discovery is notable, with applications in the development of anticancer, anti-tuberculosis, and other therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrole-2-carboxylates via the Paal-Knorr reaction, with a focus on both conventional heating and modern microwave-assisted techniques.
Reaction Mechanism and Workflow
The accepted mechanism of the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic intermediate. The final step involves the dehydration of this intermediate to afford the aromatic pyrrole ring.[2][5] The ring-closing step is often considered the rate-determining step of the reaction.[3]
Caption: Paal-Knorr synthesis mechanism for substituted pyrroles.
A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process is adaptable to both conventional heating and microwave-assisted methods.
Caption: General experimental workflow for Paal-Knorr synthesis.
Data Presentation: Synthesis of Substituted Pyrrole-2-carboxylates
The following tables summarize quantitative data for the synthesis of various substituted pyrrole-2-carboxylates using the Paal-Knorr reaction under different conditions.
Table 1: Conventional Heating Methods
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl 2,3-diacetylsuccinate | Benzylamine | Acetic Acid | Reflux | 4 | 85 | [6] |
| 2 | Diethyl 2,3-dibenzoylsuccinate | Aniline | p-Toluenesulfonic acid / Toluene | Reflux | 6 | 78 | [7] |
| 3 | Ethyl 2,5-dioxohexanoate | Glycine methyl ester | Acetic Acid / Ethanol | Reflux | 5 | 82 | [6] |
| 4 | Ethyl 2,5-dioxoheptanoate | 4-Methoxyaniline | Acetic Acid | 100 | 3 | 91 | [7] |
Table 2: Microwave-Assisted Methods
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Tricyclic amido-1,4-diketone | Various primary amines | Acetic Acid / Ethanol | 80-100 | 10-30 | 75-95 | [8][9] |
| 2 | Diethyl 2,3-diacetylsuccinate | Cyclohexylamine | Acetic Acid | 120 | 5 | 92 | [10][11] |
| 3 | Ethyl 2,5-dioxohexanoate | 2-Fluoroaniline | None (neat) | 150 | 2 | 88 | [1][10] |
| 4 | Diethyl 2,3-dibenzoylsuccinate | Benzylamine | Acetic Acid / Ethanol | 130 | 10 | 94 | [12][13] |
| 5 | Ethyl 2,5-dioxoheptanoate | 4-Chlorobenzylamine | Acetic Acid | 140 | 8 | 89 | [8][11] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Ethyl 1-benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Objective: To synthesize a substituted pyrrole-2-carboxylate using a standard conventional heating method.
Materials:
-
Diethyl 2,3-diacetylsuccinate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add diethyl 2,3-diacetylsuccinate and ethanol.
-
Add benzylamine to the mixture, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ethyl 1-benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
Objective: To synthesize a complex substituted pyrrole-2-carboxamide using an efficient microwave-assisted Paal-Knorr cyclization.[8][12]
Materials:
-
Tricyclic amido-1,4-diketone (e.g., as synthesized via a Pauson-Khand/Stetter reaction sequence) (1.0 equiv)[9]
-
Primary amine (3.0 equiv)
-
Glacial Acetic Acid (10 vol%)
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave process vial, dissolve the tricyclic amido-1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[12]
-
Add glacial acetic acid (40 µL) and the desired primary amine (3 equivalents) to the vial.[12]
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 10-30 minutes. The initial power is typically set to 150 W to reach the target temperature quickly.[12]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous acidic workup by adding ethyl acetate and 1 M HCl. Separate the layers and extract the aqueous phase with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12]
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[12]
Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, and the Paal-Knorr synthesis provides a direct route to a diverse array of these valuable compounds. Substituted pyrrole-2-carboxylates and their derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: The pyrrole ring is a core component of several anticancer drugs. The versatility of the Paal-Knorr synthesis allows for the generation of libraries of novel pyrrole derivatives for screening against various cancer cell lines.
-
Antibacterial and Antituberculosis Agents: Pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The Paal-Knorr reaction is a key step in the synthesis of these potential new therapeutics.
-
Enzyme Inhibitors: The functional groups on the pyrrole-2-carboxylate scaffold can be readily modified to interact with the active sites of various enzymes, making them attractive candidates for the development of targeted enzyme inhibitors.
The ability to rapidly generate diverse libraries of substituted pyrrole-2-carboxylates using methods like microwave-assisted Paal-Knorr synthesis is a significant advantage in modern drug discovery, facilitating the exploration of structure-activity relationships and the identification of new lead compounds.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. scribd.com [scribd.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 9. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in a wide array of biologically active compounds and natural products. The specific substitution pattern of this molecule, featuring a methyl group at the 3-position and a methyl carboxylate at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The Knorr pyrrole synthesis is a classic and reliable method for the preparation of such substituted pyrroles.
Reaction Mechanism: The Knorr Pyrrole Synthesis
The formation of this compound can be efficiently achieved via the Knorr pyrrole synthesis.[1][2][3] This method involves the condensation of an α-amino ketone with a β-ketoester in the presence of an acid catalyst.[1][2] For the synthesis of the target molecule, the key reactants are aminoacetone (or a suitable precursor) and methyl acetoacetate.
The reaction mechanism proceeds through the following key steps:
-
Imine/Enamine Formation: The synthesis begins with the acid-catalyzed condensation of the α-amino ketone (aminoacetone) and the β-ketoester (methyl acetoacetate) to form an imine, which then tautomerizes to a more stable enamine intermediate.[2]
-
Cyclization: The enamine then undergoes an intramolecular cyclization, where the enamine nitrogen attacks the ketone carbonyl group of the original α-amino ketone moiety. This step forms a five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form a dihydropyrrole derivative. This is followed by a tautomerization step to yield the final aromatic pyrrole ring system of this compound.
A visual representation of this reaction mechanism is provided below.
Caption: Reaction mechanism for the Knorr synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the Knorr synthesis of this compound. Since α-amino ketones like aminoacetone are often unstable, they are typically generated in situ from a more stable precursor, such as aminoacetone hydrochloride or by the reduction of an oximino-ketone.[2][4] This protocol will assume the use of aminoacetone hydrochloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Aminoacetone hydrochloride | ≥95% | Commercially Available |
| Methyl acetoacetate | ≥98% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Zinc Dust | <10 µm | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Laboratory Prepared |
| Brine (Saturated NaCl solution) | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate | - | Commercially Available |
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid.
-
Addition of Reactants: While stirring, add methyl acetoacetate to the acetic acid. Subsequently, add aminoacetone hydrochloride to the mixture.
-
Reduction and Condensation: Cool the reaction mixture in an ice bath. Slowly add zinc dust portion-wise to the stirred solution, maintaining the temperature below 20 °C. The addition of zinc facilitates the in-situ reaction.
-
Reaction Progression: After the addition of zinc is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (Aminoacetone HCl : Methyl Acetoacetate : Zinc) | 1 : 1.2 : 1.5 | General Knorr Protocol |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 4 - 12 hours | Varies with scale |
| Typical Yield | 60 - 80% | Varies with conditions |
Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), ~6.7 (t, 1H, Ar-H), ~6.0 (t, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~128, ~124, ~115, ~108 (Ar-C), ~51 (OCH₃), ~12 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 139 (M⁺) |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Logical Workflow for Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
-
Zinc dust can be flammable and should be handled in a dry environment.
These application notes are intended to provide a foundational understanding and a practical guide for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific research objectives.
References
Application Notes and Protocols for Methyl 3-methyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a common motif in numerous biologically active compounds and approved drugs.[1] This substituted pyrrole, featuring a methyl group at the 3-position and a methyl ester at the 2-position, offers multiple reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of diverse therapeutic agents. Its structure is particularly relevant to the development of kinase inhibitors, a critical class of drugs in oncology and immunology.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, drawing parallels to the synthesis of established drugs like Sunitinib and Janus Kinase (JAK) inhibitors.
Application Note 1: Synthesis of Sunitinib Analogues for Kinase Inhibition
Rationale:
The substituted pyrrole ring is a core component of many Type II kinase inhibitors, which target the inactive conformation of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a dimethylpyrrole core. The structural similarity of this compound to intermediates in the synthesis of Sunitinib makes it an excellent starting point for generating novel analogues.[2][3] The key synthetic transformations involve formylation of the pyrrole ring, followed by condensation with an oxindole derivative.[4][5][6]
Key Synthetic Strategy:
The proposed synthetic route involves a two-step process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the electron-rich C5 position of the pyrrole ring.[7][8][9]
-
Knoevenagel Condensation: Reaction of the resulting aldehyde with a substituted 2-oxindole to form the final indolin-2-one structure, a common scaffold for kinase inhibitors.[10][11]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C5 position of the pyrrole ring.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate, can be purified by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation to form Sunitinib Analogue
This protocol describes the condensation of the formylated pyrrole with a substituted 2-oxindole.
Materials:
-
Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (from Protocol 1)
-
Substituted 2-oxindole (e.g., 5-fluoro-2-oxindole)
-
Ethanol or Isopropanol
-
Piperidine or Pyrrolidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (1 equivalent) and the substituted 2-oxindole (1 equivalent).
-
Add ethanol or isopropanol as the solvent.
-
Add a catalytic amount of piperidine or pyrrolidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent using a rotary evaporator and purify the residue by column chromatography or recrystallization.
Data Presentation: Kinase Inhibitory Activity
The synthesized Sunitinib analogues would be expected to exhibit inhibitory activity against various receptor tyrosine kinases. The following table summarizes the activity of Sunitinib and structurally related compounds for comparative purposes.
| Compound/Analogue | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | 80 | [6] |
| Sunitinib (SU11248) | PDGFRβ | 2 | [6] |
| Analogue 1 (pyrrolidinyl) | VEGFR-2 | 9 | [10] |
| Analogue 2 (piperidinyl) | VEGFR-2 | 15 | [10] |
| Axitinib | VEGFR-2 | 0.2 | [12] |
Signaling Pathway
Application Note 2: Synthesis of Pyrrole-based JAK2 Inhibitors
Rationale:
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in myeloproliferative disorders and inflammatory diseases. Several potent and selective JAK2 inhibitors feature a pyrrole-carboxamide scaffold.[13][14][15] this compound can be derivatized to form such inhibitors through amidation and subsequent cross-coupling reactions.
Key Synthetic Strategy:
-
Amidation: Conversion of the methyl ester to a primary amide.
-
Halogenation: Introduction of a halogen (e.g., bromine) at the C5 position.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with a boronic acid or ester to introduce a heterocyclic moiety, a common feature in many JAK inhibitors.[16]
Experimental Protocols
Protocol 3: Amidation of this compound
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol) or formamide
-
Sealed tube or pressure vessel
-
Heating source
Procedure:
-
Place this compound (1 equivalent) in a sealable reaction tube.
-
Add a solution of ammonia in methanol (excess).
-
Seal the tube and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting solid, 3-Methyl-1H-pyrrole-2-carboxamide, can be purified by recrystallization or column chromatography.
Protocol 4: Suzuki Coupling to Synthesize a JAK2 Inhibitor Scaffold
This protocol assumes prior halogenation (e.g., with N-bromosuccinimide) of the amide from Protocol 3.
Materials:
-
5-Bromo-3-methyl-1H-pyrrole-2-carboxamide
-
Heterocyclic boronic acid or ester (e.g., 2-aminopyrimidine-5-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine 5-Bromo-3-methyl-1H-pyrrole-2-carboxamide (1 equivalent), the heterocyclic boronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the solvent mixture (e.g., 4:1 dioxane:water).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired JAK2 inhibitor scaffold.
Data Presentation: JAK2 Inhibitory Activity
The following table provides examples of the inhibitory potency of known pyrrole-based JAK2 inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| NMS-P953 | JAK2 | 31 | [13] |
| NMS-P830 | JAK2 | 2 | [14] |
| Ruxolitinib | JAK1 | 3.3 | [16] |
| Ruxolitinib | JAK2 | 2.8 | [16] |
| Fedratinib | JAK2 | 3 | [16] |
Signaling Pathway
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel analogues of established drugs like Sunitinib and various JAK inhibitors. The strategic functionalization of the pyrrole core allows for the fine-tuning of pharmacological properties, offering significant opportunities in drug discovery and development.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103351382A - Optimized synthesizing method of sunitinib malate - Google Patents [patents.google.com]
- 4. KR20130141570A - Processes for the preparation of 3-(pyrrol-2-yl)methylene)-2-pyrrolones using 2-silyloxy-pyrroles - Google Patents [patents.google.com]
- 5. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 3-methyl-1H-pyrrole-2-carboxylate as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a valuable and versatile building block in the synthesis of a wide array of bioactive molecules. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of this compound offers unique reactivity and steric and electronic properties that can be exploited for the targeted design of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on the development of kinase inhibitors.
Key Bioactive Molecules and Therapeutic Targets
Derivatives of this compound are key components in the synthesis of potent kinase inhibitors. One of the most prominent examples is Sunitinib (SU11248) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][5] Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor progression.[3][6]
The core structure of Sunitinib contains a substituted pyrrole ring that is synthesized from a precursor structurally related to this compound.[7][8] The synthetic strategies employed to construct the pyrrole core of Sunitinib can be adapted from this compound, making it a relevant starting material for the synthesis of Sunitinib and its analogs.
Quantitative Data: Bioactivity of Sunitinib
The following table summarizes the inhibitory activity of Sunitinib against various kinases, demonstrating the potent and multi-targeted nature of this pyrrole-derived bioactive molecule.
| Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| VEGFR-2 | 9 | 10 | [4] |
| PDGFR-β | 8 | 10 | [4] |
| KIT | 4 | 20 | [6] |
| FLT3 | 1 | 10 | [6] |
| RET | 3 | 15 | [6] |
Signaling Pathways
Sunitinib, a derivative of the pyrrole scaffold, exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer progression, primarily the VEGFR and JAK/STAT pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Sunitinib effectively inhibits VEGFR-2, thereby blocking downstream signaling cascades.[9][10]
Caption: VEGFR Signaling Pathway Inhibition by Sunitinib.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade that is involved in cell growth, proliferation, and immune responses.[11] Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Sunitinib has been shown to inhibit the JAK2/STAT3 pathway, contributing to its anti-tumor effects.[12][13][14]
Caption: JAK/STAT Signaling Pathway Inhibition by Sunitinib.
Experimental Protocols
A key transformation in the synthesis of Sunitinib and related bioactive molecules from pyrrole precursors is the Vilsmeier-Haack formylation, which introduces a formyl group onto the pyrrole ring. This formyl group can then be further elaborated to construct the final drug molecule.[15][16][17][18] The following protocol describes a general procedure for the Vilsmeier-Haack formylation of a substituted pyrrole, which can be adapted for this compound.
Vilsmeier-Haack Formylation of a Substituted Pyrrole
This protocol is a representative procedure for the formylation of an electron-rich pyrrole ring, a crucial step in the synthesis of many bioactive pyrrole derivatives.[19][20]
Materials:
-
This compound (or a similar substituted pyrrole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[16][17]
-
-
Formylation Reaction:
-
Dissolve the starting pyrrole (1 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[20]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate trihydrate (5 equivalents) in water.
-
Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired formylated pyrrole.
-
Expected Outcome: This procedure is expected to yield the corresponding 5-formyl-3-methyl-1H-pyrrole-2-carboxylate. The yield can vary depending on the specific substrate and reaction conditions but is generally in the range of 70-90%.
The following diagram illustrates the workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.
Caption: Synthetic and evaluative workflow for bioactive molecules.
References
- 1. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and safety of sunitinib in poor risk metastatic renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib alleviates hepatic ischemia reperfusion injury by inhibiting the JAK2/STAT pathway and promoting the M2 polarization of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Methyl 3-methyl-1H-pyrrole-2-carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Methyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable and versatile starting material for the synthesis of a diverse library of pyrrole derivatives for drug discovery programs. Its strategic functionalization at the N1, C4, and C5 positions, as well as modification of the C2-carboxylate group, allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols for key derivatization reactions of this compound, including N-alkylation, C4/C5-halogenation and subsequent Suzuki-Miyaura cross-coupling, and hydrolysis followed by amide coupling. The resulting derivatives have potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6]
Derivatization Strategies
The primary sites for derivatization of this compound are the pyrrole nitrogen (N1), the C4 and C5 positions of the pyrrole ring, and the methyl ester at the C2 position. A general overview of these strategies is presented below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review article on biological importance of pyrrole [wisdomlib.org]
- 3. An Atom-Economical Method for the Formation of Amidopyrroles Exploiting the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols: Methyl 3-methyl-1H-pyrrole-2-carboxylate in the Synthesis of Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the development of novel anti-tubercular agents with new mechanisms of action. One promising avenue of research focuses on the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
The pyrrole scaffold has emerged as a privileged structure in the design of MmpL3 inhibitors. Specifically, derivatives of pyrrole-2-carboxamide have demonstrated potent anti-tubercular activity. This document provides detailed application notes and protocols for the synthesis of such agents, utilizing Methyl 3-methyl-1H-pyrrole-2-carboxylate as a key starting material.
Synthetic Strategy Overview
The primary synthetic route involves a two-step process starting from this compound. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The subsequent step involves the coupling of the resulting 3-methyl-1H-pyrrole-2-carboxylic acid with a variety of amines to generate a library of N-substituted pyrrole-2-carboxamides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent anti-tubercular candidates.
Caption: General synthetic workflow for N-substituted 3-methyl-1H-pyrrole-2-carboxamides.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product, 3-methyl-1H-pyrrole-2-carboxylic acid, with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Protocol 2: Amide Coupling of 3-methyl-1H-pyrrole-2-carboxylic acid with Amines
This protocol details the formation of the amide bond between the pyrrole carboxylic acid and a primary or secondary amine using HBTU as a coupling agent.
Materials:
-
3-methyl-1H-pyrrole-2-carboxylic acid
-
Desired amine (1.1 equivalents)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 3-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add HBTU (1.2 equivalents) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted 3-methyl-1H-pyrrole-2-carboxamide.
Data Presentation: Anti-Tubercular Activity
The following table summarizes the in vitro anti-tubercular activity of various pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv. The data is compiled from published literature and demonstrates the potential of this chemical class.[1]
| Compound ID | R1 Group (at position 4 of pyrrole) | R2 Group (Amide substituent) | MIC (μg/mL) |
| 1 | 2,4-dichlorophenyl | cyclohexyl | >32 |
| 5 | 2,4-dichlorophenyl | adamant-2-yl | 0.06 |
| 12 | 2,4-dichlorophenyl (N-methylated pyrrole) | adamant-2-yl | 3.7 |
| 16 | 2-fluorophenyl | adamant-2-yl | <0.016 |
| 17 | 3-fluorophenyl | adamant-2-yl | <0.016 |
| 18 | 4-fluorophenyl | adamant-2-yl | <0.016 |
| 28 | 4-pyridyl | adamant-2-yl | <0.016 |
| 32 | 6-fluoro-2-methylpyridin-3-yl | adamant-2-yl | <0.016 |
| Isoniazid | - | - | 0.03 |
Mechanism of Action: MmpL3 Inhibition
The synthesized pyrrole-2-carboxamide derivatives exert their anti-tubercular effect by targeting MmpL3. This protein is crucial for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane.[1]
Caption: Inhibition of MmpL3 by pyrrole-2-carboxamide derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structural features contribute to the potent anti-tubercular activity of pyrrole-2-carboxamide derivatives[1]:
-
Amide Substituent (R2): Bulky, lipophilic groups such as adamantyl or cyclooctyl at the amide nitrogen are crucial for high potency.
-
Pyrrole Ring Substituent (R1): Aryl or heteroaryl groups at the 4-position of the pyrrole ring significantly influence activity. Electron-withdrawing substituents, particularly fluoro groups on a phenyl ring or nitrogen-containing heterocycles like pyridine, enhance the anti-TB activity.
-
Pyrrole and Amide N-H Bonds: The presence of hydrogen atoms on both the pyrrole nitrogen and the amide nitrogen is important for maintaining high potency, as N-methylation leads to a significant decrease in activity. This suggests that these N-H groups may be involved in crucial hydrogen bonding interactions with the MmpL3 target.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyrrole-2-carboxamide derivatives with potent anti-tubercular activity. The straightforward synthetic protocols and the clear structure-activity relationships provide a solid foundation for the rational design and development of new MmpL3 inhibitors. Further exploration of diverse amine substituents and modifications at the 4-position of the pyrrole ring holds promise for the discovery of next-generation anti-TB drugs to combat the growing threat of resistant infections.
References
Application of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its Derivatives in Anticancer Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In the field of oncology, derivatives of pyrrole, including those based on the Methyl 3-methyl-1H-pyrrole-2-carboxylate template, have emerged as a promising class of therapeutic agents. These compounds exhibit a broad spectrum of anticancer activities by modulating various biological processes essential for cancer cell survival and proliferation, such as cell cycle progression, apoptosis, and angiogenesis.[1][2] Their mechanisms of action often involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.[1][3]
This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug development. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and an exploration of their mechanisms of action, including their impact on critical signaling pathways.
Mechanism of Action
Derivatives of this compound exert their anticancer effects through a variety of mechanisms:
-
Inhibition of Protein Kinases: A primary mechanism of action for many pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[2] Notably, some derivatives have been shown to be competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in cancer cell proliferation, survival, and angiogenesis.[3][4]
-
Induction of Apoptosis: Numerous studies have demonstrated that pyrrole derivatives can induce programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[5] Annexin V/PI staining assays are commonly used to quantify the extent of apoptosis induction.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] Flow cytometry analysis is a standard method to determine the phase of the cell cycle at which the arrest occurs.[1]
-
Disruption of Microtubule Polymerization: Some pyrrole-containing compounds have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7]
Data Presentation
The following tables summarize the cytotoxic activity of various pyrrole derivatives against a range of human cancer cell lines.
Table 1: Cytotoxicity of Pyrrole Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |
| Indibulin Analogue 4a | MCF-7 (Breast) | MTT | 7.5 | [5] |
| Alkynylated Pyrrole 5g | KM12 (Colon) | - | Growth Inhibition of 82.02% at 10 µM | [8] |
| Pyrrolo[1,2-a]quinoline 10a | MDA-MB-435 (Melanoma) | SRB | - | [7] |
| Isatin-Pyrrole Derivative 6 | HepG2 (Liver) | MTT | 0.47 | [2] |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative (trans-5n) | MDA-MB-231 (Breast) | - | Poor Activity | [9] |
| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27 (Head and Neck) | - | 10.8 (24h), 2.5 (48h) | [6] |
| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | FaDu (Head and Neck) | - | 12.4 (24h), 2.9 (48h) | [6] |
Table 2: Anticancer Activity of Halogenated Benzofuran Carboxylate Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | MTT | 6.3 ± 2.5 | [10] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2 (Liver) | MTT | 11 ± 3.2 | [10] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | MTT | 3.5 ± 0.6 | [10] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | MTT | 3.8 ± 0.5 | [10] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | SW620 (Colon) | MTT | 10.8 ± 0.9 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of pyrrole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by pyrrole derivatives.[1]
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivative for a specified time. Include a vehicle-treated control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[1]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[1]
Cell Cycle Analysis
This protocol is for analyzing the effect of pyrrole derivatives on the cell cycle distribution of cancer cells.[1]
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the pyrrole derivative as described for the apoptosis assay.[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol investigates the effect of pyrrole derivatives on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[1]
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Signaling Pathways
Pyrrole derivatives can modulate several key signaling pathways implicated in cancer progression. A generalized representation of these pathways is provided below.
Caption: Generalized signaling pathways targeted by pyrrole derivatives in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel this compound derivative.
Caption: Workflow for anticancer evaluation of pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 3-methyl-1H-pyrrole-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Knorr pyrrole synthesis and related methodologies.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Instability of α-amino ketone intermediate: The α-amino ketone required for the Knorr synthesis is prone to self-condensation, forming pyrazine byproducts.[1][2] | - Generate the α-amino ketone in situ. A common method is the reduction of an α-oximino-β-keto ester.[2] - Maintain a low reaction temperature during the generation and reaction of the α-amino ketone to minimize self-condensation. |
| 2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | |
| 3. Suboptimal pH: The reaction is sensitive to pH. Highly acidic conditions can promote side reactions. | - Maintain a weakly acidic to neutral pH. Acetic acid is a commonly used solvent and catalyst that provides a suitable environment.[2] | |
| Formation of Significant Side Products | 1. Furan byproduct formation: In Paal-Knorr type syntheses, acidic conditions can favor the cyclization of the 1,4-dicarbonyl precursor to a furan derivative.[3] | - Ensure the reaction conditions are not overly acidic (pH > 3). - Use an excess of the amine reagent to favor the pyrrole formation pathway. |
| 2. Pyrazine byproduct from self-condensation: As mentioned above, the α-amino ketone intermediate can dimerize. | - Utilize the in situ generation method for the α-amino ketone and maintain low temperatures. | |
| 3. Incomplete hydrolysis of ester groups (if applicable): If starting with a diester and aiming for selective hydrolysis, incomplete or over-hydrolysis can occur. | - Carefully control the stoichiometry of the base used for hydrolysis and the reaction time. | |
| Difficult Purification | 1. Tarry, dark-colored crude product: This often indicates polymerization of the starting materials or the pyrrole product, which can be initiated by high temperatures or strong acids. | - Lower the reaction temperature. - Use a milder acid catalyst or conduct the reaction under neutral conditions if possible. |
| 2. Co-elution of impurities during column chromatography: Structurally similar byproducts can be challenging to separate from the desired product. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Knorr pyrrole synthesis is a widely used and versatile method for preparing substituted pyrroles like this compound.[2][4] This method involves the condensation of an α-amino-ketone with a β-ketoester.[2]
Q2: How can I prepare the α-amino ketone needed for the Knorr synthesis, given its instability?
A2: Due to their propensity for self-condensation, α-amino ketones are typically prepared in situ. A standard procedure involves the reduction of an α-oximino ketone or ester. For the synthesis of the target molecule, this would involve the reduction of methyl 2-oximinoacetoacetate, which can be reduced with zinc dust in acetic acid to generate the corresponding aminoketone that immediately reacts with a suitable β-dicarbonyl compound.[2]
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: The key parameters to control are:
-
Temperature: Low temperatures are crucial during the formation of the α-amino ketone to prevent side reactions.
-
pH: The reaction should be conducted under weakly acidic conditions.
-
Purity of Reagents: Use freshly distilled or purified starting materials to avoid side reactions caused by impurities.
Q4: My NMR spectrum shows unexpected signals. What are the likely impurities?
A4: Common impurities could include:
-
Unreacted starting materials.
-
The pyrazine byproduct from the self-condensation of the α-amino ketone.
-
Isomeric pyrroles if the starting materials are not symmetric and the reaction is not completely regioselective.
-
Solvents from the workup and purification steps.
Q5: What is a suitable method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.
Experimental Protocols
Key Experiment: Knorr Synthesis of this compound
This protocol is an adapted procedure based on the principles of the Knorr pyrrole synthesis.
Materials:
-
Methyl acetoacetate
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: In situ formation of Methyl 2-amino-3-oxobutanoate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form methyl 2-oximino-3-oxobutanoate.
-
To this solution, add a second equivalent of methyl acetoacetate (1.0 eq).
-
Gradually add zinc dust (2.5 eq) portion-wise, ensuring the temperature does not exceed 40 °C. An exothermic reaction will occur.
-
After the zinc addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70 °C for 1 hour to ensure completion.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
Caption: A general experimental workflow for the Knorr synthesis.
Caption: A troubleshooting guide for common low yield issues.
References
Technical Support Center: Purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound, like many other pyrrole derivatives, are column chromatography, recrystallization, and distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My purified this compound is colored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
Coloration in pyrrole derivatives often arises from oxidation or the presence of polymeric impurities. Pyrroles can be sensitive to air and light.
-
Troubleshooting:
-
Minimize exposure to air and light during the purification process.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Consider treating the colored product with activated carbon during recrystallization to adsorb colored impurities.
-
If using column chromatography, ensure fresh, high-quality solvents are used.
-
Q3: I am experiencing low yield after purification. What are the potential reasons?
Low recovery can be attributed to several factors, including product loss during transfers, incomplete extraction, or degradation of the compound.
-
Troubleshooting:
-
Ensure complete extraction from the reaction mixture by performing multiple extractions with an appropriate solvent.
-
When performing column chromatography, carefully select the solvent system to ensure the compound does not elute too quickly or remain on the column.
-
For recrystallization, avoid using an excessive amount of solvent, as this will decrease the recovery of the purified product.
-
Pyrrole derivatives can be sensitive to acidic conditions, which may lead to decomposition or polymerization. Ensure any acidic reagents are thoroughly neutralized and removed during the work-up.
-
Q4: How can I remove persistent solvent impurities from my final product?
Residual solvent can be challenging to remove, especially high-boiling point solvents.
-
Troubleshooting:
-
Dry the purified compound under high vacuum for an extended period.
-
If the compound is a solid, gently heating under vacuum can help drive off residual solvent, but be cautious of the compound's melting point and stability.
-
Trituration with a non-solvent in which the desired compound is insoluble but the impurity is soluble can be effective.
-
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired compound from impurities.
-
Possible Cause: Inappropriate solvent system (eluent).
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A good system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Gradient Elution: If a single solvent system is ineffective, try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Choice of Stationary Phase: While silica gel is most common, for certain impurities, alumina may provide better separation.
-
Issue: The compound is streaking or "tailing" on the TLC plate and column.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the acidic silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Add a Modifier: Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (for basic compounds) to the eluent can often improve peak shape.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The solvent may also be inappropriate.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to the solution to initiate crystallization.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution or use a rotary evaporator to remove some of the solvent to increase the concentration of the compound.
-
Use a Co-solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly. Common solvent systems for pyrrole derivatives include hexane/ethyl acetate and methanol/water.[1]
-
Data Presentation
| Purification Method | Typical Parameters | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica gelEluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) or Dichloromethane/Methanol (e.g., 9:1)[1] | Effective for removing both more and less polar impurities. Yields are typically moderate to high depending on the purity of the crude material. |
| Recrystallization | Solvent Systems: Ethanol, Aqueous Ethanol, Toluene, Hexane/Ethyl Acetate[2] | Can provide high purity material if the impurities have significantly different solubilities. Yields can vary. |
| Distillation | Conditions: Reduced pressure (vacuum) | Suitable for liquid compounds or low-melting solids. Can be very effective at removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude material.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Test several solvents to find the optimal one. A co-solvent system (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualization
References
common side products in the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized via multi-step reaction sequences. One established method involves the Hantzsch pyrrole synthesis. This classical method utilizes the condensation of a β-ketoester (such as ethyl acetoacetate), an α-haloketone, and ammonia or a primary amine to form the pyrrole ring.[1][2][3] Another versatile approach is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. Additionally, the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with an amine or ammonia, is a fundamental method for pyrrole formation.
Q2: What are the most common side products observed during the synthesis of substituted pyrroles like this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Some common side products include:
-
Regioisomers: In many pyrrole syntheses, the reaction of unsymmetrical starting materials can lead to the formation of regioisomers with different substitution patterns on the pyrrole ring.
-
Furan derivatives: In the Paal-Knorr synthesis, acidic conditions can promote the cyclization and dehydration of the 1,4-dicarbonyl intermediate to form a furan byproduct before the amine can react.
-
Self-condensation products: In the Knorr synthesis, α-amino ketones are prone to self-condensation, which can reduce the yield of the desired pyrrole. Similarly, in the Hantzsch synthesis, self-condensation of the β-ketoester can occur.
-
Over-alkylation or N-alkylation products: If alkylating agents are used, there is a possibility of N-alkylation of the pyrrole nitrogen in addition to the desired C-alkylation, or multiple alkylations on the ring.
-
Incomplete cyclization or hydrolysis products: Depending on the workup and reaction conditions, starting materials or intermediates that have not fully cyclized or have undergone hydrolysis (e.g., of the ester group) may be present as impurities.
Q3: How can I minimize the formation of regioisomers?
A3: Minimizing regioisomer formation often involves careful selection of starting materials and reaction conditions. Using symmetrical reagents when possible is the simplest approach. For unsymmetrical starting materials, the regioselectivity can sometimes be controlled by modulating the steric and electronic properties of the substituents and by optimizing the reaction temperature and catalyst.
Q4: My reaction is sluggish or gives a low yield. What are the potential causes?
A4: Low yields can stem from several factors:
-
Purity of reagents: Impurities in starting materials can inhibit the reaction or lead to side reactions.
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Catalyst activity: If a catalyst is used, its activity may be compromised due to impurities or degradation.
-
Moisture: Many organic reactions are sensitive to moisture. Ensuring anhydrous conditions can be critical.
-
Inefficient workup and purification: Product loss during extraction, washing, and chromatography will lower the isolated yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of a significant amount of an isomeric pyrrole | Lack of regioselectivity in the cyclization step. | - Modify the reaction temperature to favor the formation of the desired isomer.- Experiment with different catalysts or solvents to influence the regioselectivity.- Consider a different synthetic route that offers better regiocontrol. |
| Formation of a furan byproduct (in Paal-Knorr type syntheses) | The 1,4-dicarbonyl intermediate cyclizes before reacting with the amine source, often due to overly acidic conditions. | - Reduce the acidity of the reaction medium.- Use a milder acid catalyst.- Increase the concentration of the amine to favor the pyrrole formation pathway. |
| Low yield with a complex mixture of unidentified products | - Decomposition of starting materials or product under harsh reaction conditions (e.g., high temperature, strong acid/base).- Multiple competing side reactions. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst.- Ensure the purity of all starting materials and solvents. |
| Product is a dark, tarry substance | Polymerization of the pyrrole product or starting materials, often initiated by strong acids or high temperatures. | - Lower the reaction temperature.- Use a less concentrated acid or a weaker acid catalyst.- Consider performing the reaction under an inert atmosphere to prevent oxidative polymerization. |
| Ester group is hydrolyzed to a carboxylic acid | Presence of water and acid or base during the reaction or workup. | - Ensure anhydrous reaction conditions.- Perform the workup under neutral or slightly acidic/basic conditions, avoiding prolonged exposure to strong acids or bases.- If hydrolysis is unavoidable, the carboxylic acid can be re-esterified in a subsequent step. |
Experimental Protocols
General Protocol for Hantzsch Pyrrole Synthesis (Adaptable for this compound)
This protocol is a generalized representation and requires optimization for the specific target molecule.
-
Step 1: Formation of the Enamine. In a round-bottom flask, dissolve methyl acetoacetate (1 equivalent) and a suitable ammonia source (e.g., ammonium acetate, excess) in a solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate.
-
Step 2: Addition of the α-Haloketone. To the enamine solution, add the appropriate α-haloketone (e.g., chloroacetone, 1 equivalent) dropwise at room temperature.
-
Step 3: Reaction. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Step 4: Workup. Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. The crude product may precipitate. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 5: Purification. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Below are diagrams illustrating key concepts in pyrrole synthesis.
References
Technical Support Center: Paal-Knorr Synthesis of Pyrrole-2-carboxylates
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-2-carboxylates via the Paal-Knorr reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr reaction for synthesizing pyrrole-2-carboxylates?
The Paal-Knorr pyrrole synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[1][2][3] The reaction is typically catalyzed by an acid. The accepted mechanism involves three key steps:
-
Hemiaminal Formation: The process begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to a hemiaminal intermediate.[3]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step, which results in a 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the reaction.[4]
-
Dehydration: The synthesis concludes with the elimination of two water molecules from the cyclic intermediate to form the stable, aromatic pyrrole ring.
// Nodes Start [label="1,4-Dicarbonyl\nCompound", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine\n(R-NH2)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbonyl", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal\nIntermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Intermediate [label="2,5-Dihydroxytetra-\nhydropyrrole Derivative", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-2 H2O)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pyrrole-2-carboxylate", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [color="#4285F4"]; Amine -> Hemiaminal [label="+", color="#4285F4"]; Protonation -> Hemiaminal [label="Nucleophilic\nAttack", color="#4285F4"]; Hemiaminal -> Cyclization [color="#EA4335"]; Cyclization -> Cyclic_Intermediate [color="#EA4335"]; Cyclic_Intermediate -> Dehydration [color="#FBBC05"]; Dehydration -> Product [color="#FBBC05"]; } "Paal-Knorr reaction mechanism for pyrrole synthesis."
Q2: I'm experiencing low yields in my Paal-Knorr reaction. What are the common causes and how can I address them?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating. Insufficient temperature or reaction time can lead to incomplete reactions. Conversely, excessively harsh conditions, such as very high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[5]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.
Q3: A significant byproduct is forming in my reaction. What is it likely to be, and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[5] Using a weaker acid, such as acetic acid, or even running the reaction under neutral conditions can favor pyrrole formation.
-
Use Excess Amine: Employing a slight excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.
Q4: My crude product is a dark, tarry substance that is difficult to purify. What is the likely cause?
The formation of a dark, tarry material often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst. In some cases, switching to a Lewis acid catalyst or employing microwave-assisted synthesis can provide milder reaction conditions and shorter reaction times, reducing the likelihood of polymerization.[1]
Q5: What are the recommended methods for purifying pyrrole-2-carboxylates?
Common purification methods for pyrrole-2-carboxylates include:
-
Recrystallization: This is an effective method for solid products. A common solvent system is a mixture of methanol and water.[6]
-
Column Chromatography: Silica gel chromatography is a standard and widely used method for purifying pyrrole derivatives.[6]
-
Aqueous Workup: After the reaction, partitioning the mixture between water and an organic solvent like ethyl acetate, followed by washing the organic layer, can remove many impurities.[6]
-
Distillation: For liquid pyrroles, distillation under reduced pressure can be an effective purification method. It is sometimes beneficial to perform a pre-distillation to remove volatile impurities before a final fractional distillation.[5]
Troubleshooting Guide
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// Troubleshooting Steps CheckReactivity [label="Check Reactivity of\nStarting Materials", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Temp, Time, Catalyst)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckpH [label="Adjust Acidity (pH > 3)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ExcessAmine [label="Use Excess Amine", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MilderConditions [label="Use Milder Conditions\n(Lower Temp, Weaker Acid)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TryMicrowave [label="Consider Microwave\nSynthesis", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizePurification [label="Optimize Purification Method\n(Recrystallization, Chromatography)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> LowYield [color="#EA4335"]; Start -> Byproduct [color="#EA4335"]; Start -> Tarry [color="#EA4335"]; Start -> Purification [color="#EA4335"];
LowYield -> CheckReactivity [color="#4285F4"]; CheckReactivity -> OptimizeConditions [color="#4285F4"]; Byproduct -> CheckpH [color="#FBBC05"]; CheckpH -> ExcessAmine [color="#FBBC05"]; Tarry -> MilderConditions [color="#34A853"]; MilderConditions -> TryMicrowave [color="#34A853"]; Purification -> OptimizePurification [color="#5F6368"]; } "A troubleshooting guide for the Paal-Knorr synthesis."
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Paal-Knorr Synthesis of Tricyclic Pyrrole-2-carboxamides
| Entry | Amine | Method | Time | Yield (%) |
| 1 | Benzylamine | Conventional | 12 h | 75 |
| 2 | Benzylamine | Microwave | 15 min | 92 |
| 3 | 4-Methoxybenzylamine | Conventional | 12 h | 78 |
| 4 | 4-Methoxybenzylamine | Microwave | 15 min | 95 |
| 5 | Furfurylamine | Conventional | 12 h | 65 |
| 6 | Furfurylamine | Microwave | 15 min | 88 |
Reaction conditions: 1,4-diketone, amine (3 equiv.), ethanol, acetic acid, 80°C.[7][8]
Table 2: Effect of Catalyst on the Paal-Knorr Synthesis of N-substituted Pyrroles
| Entry | Amine | Catalyst | Solvent | Time | Yield (%) |
| 1 | Aniline | None | Water | 24 h | <5 |
| 2 | Aniline | Acetic Acid | Water | 12 h | 65 |
| 3 | Aniline | Iodine (10 mol%) | None | 5 min | 95 |
| 4 | Benzylamine | Silica Sulfuric Acid | None | 3 min | 98 |
| 5 | n-Butylamine | Saccharin | None | 10 min | 92 |
Reaction conditions: 2,5-Hexanedione, amine (1-1.2 equiv.), room temperature unless otherwise specified.[4]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Synthesis of Tricyclic Pyrrole-2-carboxamides
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[9]
Materials:
-
1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which a lower power is maintained.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine 1,4-Diketone,\nAmine, Solvent, and Catalyst\nin Microwave Vial", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Seal [label="Seal Vial", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Microwave [label="Microwave Irradiation\n(e.g., 80°C, 15 min)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by TLC", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Extraction)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Organic Layer", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="Concentrate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by Column\nChromatography", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Seal; Seal -> Microwave; Microwave -> Monitor; Monitor -> Workup [label="Reaction\nComplete"]; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; } "General experimental workflow for microwave synthesis."
Protocol 2: Synthesis of Ethyl Pyrrole-2-carboxylate using a Knorr-Type Condensation
While not a direct Paal-Knorr reaction, the Knorr pyrrole synthesis is a related and important method for accessing substituted pyrroles, including pyrrole-2-carboxylates.
Objective: To achieve a regioselective formation of ethyl pyrrole-2-carboxylates.[10]
Materials:
-
Enaminone
-
Ethyl 2-oximinoacetoacetate
-
Stannous(II) chloride dihydrate (catalyst)
-
Aqueous solvent
Procedure:
-
A reductive condensation of an enaminone and ethyl 2-oximinoacetoacetate is carried out.
-
The reaction is catalyzed by stannous(II) chloride dihydrate under aqueous conditions.
-
The reaction is typically run at a moderate temperature (e.g., 55°C).
-
The specific reaction times and purification methods will depend on the substrates used. The original literature should be consulted for detailed procedures.[10]
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
optimization of reaction conditions for Methyl 3-methyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and structurally related pyrroles.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare substituted pyrroles like this compound?
A1: Several classical methods are widely used for synthesizing substituted pyrroles. The most relevant for this type of structure include:
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[1][2][3]
-
Hantzsch Pyrrole Synthesis: This is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[4][5][6]
-
Van Leusen Pyrrole Synthesis: This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[7][8]
-
Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an active methylene group, like a β-ketoester.[6][9][10]
Q2: What are the critical parameters to control for a successful pyrrole synthesis?
A2: Several factors can significantly impact the yield and purity of the final product:
-
Purity of Starting Materials: Using freshly purified reagents is crucial as impurities can lead to unwanted side reactions.[9]
-
Reaction Temperature: Temperature control is vital. Insufficient heat may lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials or the product, leading to polymerization and the formation of tarry materials.[1][11]
-
Solvent Choice: The solvent can influence reaction rates and selectivity. Some modern protocols have successfully employed greener solvents like water or even solvent-free conditions.[9][12]
-
pH Control: For acid-catalyzed reactions like the Paal-Knorr synthesis, maintaining the correct pH is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]
-
Catalyst Selection: The choice of catalyst, whether it's a Brønsted or Lewis acid, can significantly affect the reaction's efficiency and duration.[9][13]
Q3: My pyrrole product appears unstable and degrades over time. What are the best practices for storage?
A3: Pyrroles can be sensitive to light, heat, and oxygen, which may cause them to darken and degrade.[14] For long-term storage, it is advisable to keep the compound in an airtight, amber-colored vial at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?
Answer: Low yields in pyrrole synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The reaction may require heating. Insufficient temperature or reaction time can lead to an incomplete reaction.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered starting materials can impede the reaction.[1][9]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Experimenting with different Brønsted or Lewis acids may be necessary.[9]
-
Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.[9]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Issue 2: Formation of a Major Byproduct
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer:
-
Furan Byproduct (in Paal-Knorr Synthesis): The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the amine. To minimize furan formation, control the acidity (maintain pH > 3) and consider using an excess of the amine.[1][2]
-
Self-Condensation: In the Knorr synthesis, the α-amino ketone intermediate is prone to self-condensation. It is therefore often prepared in situ.[10] In the Hantzsch synthesis, the α-haloketone can also self-condense. Slow addition of the α-haloketone to the reaction mixture can help minimize this side reaction.[15]
Issue 3: Dark, Tarry Reaction Mixture
Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:
-
Lower the reaction temperature.
-
Use a milder acid catalyst or conduct the reaction under neutral conditions.
-
Ensure that the starting materials are pure, as impurities can sometimes promote polymerization.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for common pyrrole synthesis issues.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Paal-Knorr Synthesis
The following table summarizes the effect of different catalysts and temperatures on the synthesis of a model N-substituted pyrrole from 2,5-hexanedione and an aniline derivative. While not specific to this compound, it provides a general guideline for optimization.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetic Acid (20) | 80 | 60 | 75 |
| 2 | p-TsOH (10) | 60 | 45 | 82 |
| 3 | Iodine (10) | 60 | 10 | 90[1] |
| 4 | CATAPAL 200 (40 mg) | 60 | 45 | 95[13] |
| 5 | None | 100 | 120 | 45 |
Note: Yields are illustrative and will vary based on specific substrates.
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
This protocol describes a general procedure for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine, which can be adapted for the synthesis of this compound.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Catalyst (e.g., acetic acid, p-TsOH, Iodine)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in the chosen solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir.[1][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. mdpi.com [mdpi.com]
- 14. biosynce.com [biosynce.com]
- 15. benchchem.com [benchchem.com]
preventing byproduct formation in Methyl 3-methyl-1H-pyrrole-2-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
FAQs: Preventing Byproduct Formation
Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?
A1: The two most prevalent methods for synthesizing substituted pyrroles like this compound are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While effective, a significant drawback is the potential for the formation of furan byproducts, especially under strongly acidic conditions.[3]
-
Hantzsch Pyrrole Synthesis: This route utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[4] A challenge with this method can be controlling the regioselectivity and the potential for multiple side reactions if the starting materials are not chosen carefully.[5]
Q2: I am observing a significant amount of an impurity with a different mass spectrum in my Paal-Knorr synthesis. What is it likely to be and how can I minimize its formation?
A2: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation reaction before reacting with the amine. To minimize furan formation, consider the following:
-
Control pH: Avoid strongly acidic conditions (pH < 3). The use of a weak acid, such as acetic acid, can catalyze the desired reaction without excessively promoting furan formation.[6]
-
Amine Concentration: Use an excess of the amine to favor the pyrrole synthesis pathway.
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to increased byproduct formation. Optimization of the reaction temperature is crucial.
Q3: My Hantzsch synthesis is giving a low yield and a complex mixture of products. What are the likely causes?
A3: Low yields and complex mixtures in the Hantzsch synthesis can arise from several factors:
-
Self-condensation: The β-ketoester can undergo self-condensation.[5]
-
Reaction with Amine: The α-haloketone can react directly with the amine, leading to undesired side products.[5]
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and need to be optimized for your specific substrates.
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider the following adjustments:
-
Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Milder Catalyst: If using an acid catalyst, switch to a milder one.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive starting materials | Ensure the purity of your starting materials. Use freshly distilled or purified reagents. |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating, while others may proceed at room temperature. | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Significant Furan Byproduct (Paal-Knorr) | Reaction is too acidic | Use a weaker acid catalyst (e.g., acetic acid) or run the reaction under neutral conditions.[6] |
| Multiple Unidentified Byproducts | Side reactions of starting materials | Re-evaluate the compatibility of your starting materials and consider a different synthetic route if necessary. |
| Reaction temperature is too high | Lower the reaction temperature and monitor for changes in the product distribution. | |
| Polymerization (Dark, Tarry Product) | Excessively high temperature or acidity | Lower the reaction temperature and use a milder catalyst. Consider running the reaction under an inert atmosphere. |
| Difficult Purification | Similar polarity of product and byproducts | Optimize your chromatographic separation method. This may involve trying different solvent systems or using a different stationary phase.[7] |
| Product is unstable on silica gel | Consider alternative purification methods such as recrystallization or distillation. |
Experimental Protocols
Below are representative protocols for the Hantzsch synthesis of a substituted pyrrole carboxylate, which can be adapted for this compound.
Protocol: Hantzsch Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate [8]
Materials:
-
Ethyl acetoacetate
-
Aqueous ammonia (25%)
-
2-Chloroacetone
-
Concentrated HCl
Procedure:
-
To a flask containing aqueous ammonia (0.229 mol), add ethyl acetoacetate (76.8 mmol) dropwise at -20°C.
-
After the addition is complete, add 2-chloroacetone (76.8 mmol) dropwise to the mixture at 0°C.
-
Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 3.5 hours), adjust the pH of the reaction solution to 6 with concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Effective troubleshooting and optimization require careful data collection. Below are example tables to guide your data logging and analysis.
Table 1: Optimization of Reaction Conditions for Pyrrole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Ethanol | 80 | 4 | 65 |
| 2 | p-Toluenesulfonic acid | Toluene | 110 | 2 | 55 (with furan byproduct) |
| 3 | None | Ethanol | 80 | 12 | 40 |
| 4 | Acetic Acid | Methanol | 65 | 6 | 70 |
Table 2: Byproduct Analysis via GC-MS
| Peak | Retention Time (min) | Proposed Structure | Key Mass Fragments (m/z) |
| 1 | 8.5 | This compound | 139, 108, 80 |
| 2 | 7.9 | 2,4-dimethylfuran | 96, 81, 53 |
| 3 | 10.2 | Unreacted β-ketoester | Varies with starting material |
Visualizations
Reaction Mechanisms
Troubleshooting Workflow
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Substituted Pyrrole Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted pyrrole esters.
Troubleshooting Guide
The purification of substituted pyrrole esters can present several challenges, from product instability to difficulties in separating impurities. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Typical Yield/Purity |
| Product Discoloration (Yellow/Brown/Black) | Oxidation of the electron-rich pyrrole ring upon exposure to air and light.[1] | Minimize exposure to air and light by working quickly, using an inert atmosphere (N₂ or Ar), and storing the purified product in amber vials at low temperatures.[1] For colored impurities, consider treatment with activated charcoal before the final purification step.[1] | >95% Purity |
| Residual acidic catalysts from synthesis promoting degradation.[1] | Neutralize any residual acid during the workup by washing with a mild base like sodium bicarbonate solution.[1] | ||
| Formation of highly conjugated byproducts.[1] | Re-purification via column chromatography or careful recrystallization may be necessary.[1] | ||
| Tarry/Oily Crude Product | Polymerization of the pyrrole product or starting materials, often due to high temperatures or strongly acidic conditions.[2] | Lower the reaction temperature and consider using a milder acid catalyst or neutral reaction conditions.[2] | N/A |
| Streaking/Tailing in Column Chromatography | Strong interaction of the polar pyrrole ring with acidic silanol groups on the silica gel surface.[1] | Add a basic modifier like 0.1-1% triethylamine (Et₃N) or pyridine to the eluent to neutralize acidic sites on the silica gel.[1] | 40-80% Yield, 95-99% Purity |
| Inappropriate solvent system polarity. | Use a solvent gradient, starting with a non-polar eluent and gradually increasing the polarity. An ideal Rf value on TLC is around 0.3. | ||
| Compound decomposition on silica gel. | Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[3] | ||
| "Oiling Out" During Recrystallization | The compound is coming out of solution as a liquid instead of a solid. This can be due to supersaturation or the melting point of the compound being lower than the solution temperature.[4] | Allow the solution to cool more slowly. Use a more dilute solution by adding more hot solvent. Try a different solvent system.[4] | 60-90% Yield, >98% Purity |
| Low Recovery After Purification | Product loss on the column during chromatography. | Ensure proper solvent polarity to achieve an optimal Rf of ~0.3 for good separation and recovery. | |
| Incomplete precipitation or crystallization. | Cool the solution for a longer period at a lower temperature. Gently scratch the inside of the flask to induce crystallization. | ||
| Formation of water-soluble salts. | Ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: My pyrrole ester seems to be decomposing on the silica gel column. What can I do to prevent this?
A1: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this, you can:
-
Deactivate the silica gel: Before packing the column, wash the silica gel with a solution of triethylamine in your non-polar eluent.[3]
-
Use a different stationary phase: Neutral or basic alumina can be a good alternative for purifying basic or acid-sensitive compounds.[1]
-
Work quickly: Minimize the time the compound spends on the column.
Q2: I'm having trouble finding a good solvent system for column chromatography of my substituted pyrrole ester. Where should I start?
A2: A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).
-
Initial Screening: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 (non-polar:polar).
-
Target Rf: Aim for an Rf value of approximately 0.3 for your desired compound. This generally provides the best separation.
-
Solvent Polarity: If the Rf is too high, decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the Rf is too low, increase the polarity (increase the proportion of the polar solvent).
-
Common Systems: For pyrrole esters, solvent systems like petroleum ether/ethyl acetate (e.g., 40:1) or hexanes/ethyl acetate are often effective.[5]
Q3: What are the best practices for recrystallizing substituted pyrrole esters to get high purity crystals?
A3: Successful recrystallization depends on selecting the right solvent and controlling the cooling process.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol, methanol/water, or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble).[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Q4: My purified pyrrole ester is a colorless oil that turns dark yellow or brown after a few days. How can I improve its stability?
A4: The discoloration is likely due to oxidation. To enhance stability:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere such as nitrogen or argon.
-
Low Temperature: Keep the sample in a freezer at a low temperature (e.g., -20 °C).
-
Protection from Light: Store the vial in the dark or use an amber-colored vial to prevent light-induced decomposition.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification of a Substituted Pyrrole Ester
This protocol provides a general procedure for the purification of a substituted pyrrole ester using silica gel column chromatography.
Materials:
-
Crude substituted pyrrole ester
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with varying solvent ratios. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyrrole ester in a minimal amount of the eluent or a suitable solvent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Substituted Pyrrole Ester
This protocol outlines a general method for purifying a solid substituted pyrrole ester by recrystallization.
Materials:
-
Crude solid substituted pyrrole ester
-
Appropriate recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Visualizations
References
- 1. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Column Chromatography of Methyl 3-methyl-1H-pyrrole-2-carboxylate
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Compound degradation: Pyrrole derivatives can be sensitive to prolonged exposure to silica gel. | - Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. - Consider using a less acidic stationary phase like neutral alumina. |
| - Co-elution with impurities: Impurities with similar polarity may elute with the product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation. A gradient elution may be necessary. | |
| - Irreversible adsorption: The compound may strongly adhere to the silica gel. | - Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing and improve recovery. | |
| Product is Colored After Purification | - Oxidation: Pyrroles can oxidize and darken when exposed to air and light, forming "pyrrole black".[1] | - Use freshly distilled solvents to minimize exposure to air. - Protect the column from light by wrapping it in aluminum foil.[1] - Work quickly to minimize the duration of the purification process. |
| - Co-distillation of colored impurities: Impurities from the reaction mixture may be carried over. | - Ensure the crude product is properly worked up and dried before chromatography. An initial wash with a non-polar solvent like hexane can sometimes remove non-polar colored impurities.[2] | |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the target compound from byproducts. | - Systematically test different solvent systems using TLC. Common systems for pyrrole derivatives include hexane/ethyl acetate and dichloromethane/methanol.[3][4][5] - A shallow gradient elution can often improve separation. |
| - Column overloading: Too much crude material was loaded onto the column. | - Use an appropriate amount of silica gel relative to the crude material (typically a 30:1 to 100:1 ratio by weight). | |
| - Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. | - Ensure the column is packed uniformly without any cracks or bubbles. | |
| Compound Runs as a Streak (Tailing) on TLC/Column | - Acidic nature of silica gel: The acidic protons on the silica surface can interact with the pyrrole ring. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| - Compound is too polar for the solvent system: The compound has a strong affinity for the stationary phase. | - Gradually increase the polarity of the eluent. | |
| No Compound Eluting from the Column | - Compound is stuck at the origin: The eluent is not polar enough to move the compound. | - Check the TLC in a more polar solvent system to confirm the compound can move. - If the compound is confirmed to be on the column, gradually increase the eluent polarity. If necessary, flush the column with a very polar solvent like pure methanol or ethyl acetate. |
| - Compound degradation on the column: The compound may have decomposed on the silica gel. | - Analyze the crude material by NMR or LC-MS before and after chromatography to check for degradation. |
Experimental Protocols
General Column Chromatography Protocol for this compound Purification
This protocol is a general guideline. The specific solvent system should be optimized using TLC prior to performing the column.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (100-200 mesh) to the chosen eluent (e.g., a starting mixture of hexane and ethyl acetate).
-
Stir the mixture to create a uniform slurry, ensuring there are no lumps.
2. Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Add a small amount of the eluent to the column, followed by a small plug of cotton or glass wool and a layer of sand.
-
Gently pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and prevent the formation of air bubbles.
-
Once the silica gel has settled, add another layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry powder.
-
Carefully add the sample solution or the dry-loaded silica gel to the top of the column.
4. Elution:
-
Begin adding the eluent to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound using TLC.
5. Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and visualize under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on protocols for similar pyrrole carboxylates, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4][5] A typical starting ratio could be 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio should be determined by running TLC plates with your crude mixture to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Q2: My purified pyrrole compound darkens over time. How can I prevent this?
A2: Pyrrole and its derivatives are often susceptible to oxidation and polymerization upon exposure to air and light, which causes them to darken.[1] To minimize this, it is recommended to handle the purified compound under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place, preferably in a sealed container.
Q3: I see significant tailing of my compound spot on the TLC plate. What can I do?
A3: Tailing is often caused by the interaction of the compound with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can help to neutralize the acidic sites on the silica and produce more symmetrical spots.
Q4: Can I use other stationary phases besides silica gel?
A4: Yes, if your compound is sensitive to the acidic nature of silica gel, you can consider using neutral or basic alumina as the stationary phase. The choice of stationary phase will also affect the solvent system, so re-optimization using TLC is necessary.
Q5: How do I remove unreacted pyrrole starting material?
A5: If unreacted pyrrole is present, it can sometimes be removed by washing the crude reaction mixture with a non-polar solvent like hexane before subjecting it to column chromatography.[2] During chromatography, unreacted pyrrole, being less polar than the carboxylate product, will typically elute first.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting poor separation issues.
References
Technical Support Center: Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information provided will assist in identifying potential impurities in your samples through analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] For the target molecule, this would likely involve the reaction of a substituted 1,4-dicarbonyl compound with an ammonia source.
-
Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2]
Q2: What are the common impurities I should be looking for in my this compound samples?
A2: Impurities in your sample will largely depend on the synthetic route used for its preparation. Below is a summary of potential impurities categorized by their likely origin.
| Impurity Category | Potential Compounds | Likely Origin |
| Unreacted Starting Materials | Substituted 1,4-dicarbonyl compounds, β-ketoesters (e.g., ethyl 2-methylacetoacetate), α-haloketones | Incomplete reaction |
| By-products from Side Reactions | Methyl 2-methylfuran-3-carboxylate, other furan derivatives | Paal-Knorr or Hantzsch synthesis side reactions[1] |
| Reagent Residues | Acidic or basic catalysts, solvents | Work-up and purification steps |
| Degradation Products | 3-methyl-1H-pyrrole-2-carboxylic acid | Hydrolysis of the ester |
Q3: My sample shows a peak with a mass-to-charge ratio (m/z) of 140 in the GC-MS analysis. What could this impurity be?
A3: A peak at m/z 140 could correspond to an isomer of your target compound, Methyl 2-methylfuran-3-carboxylate. This is a common byproduct in Paal-Knorr and Hantzsch pyrrole syntheses.[1][3] The mass spectrum of Methyl 2-methylfuran-3-carboxylate typically shows a molecular ion peak at m/z 140.[4] To confirm its identity, you would need to compare the full mass spectrum and retention time with a reference standard.
Q4: I am observing poor separation of my main compound and impurities during HPLC analysis. What can I do?
A4: Poor separation in HPLC can be due to several factors. Here are a few troubleshooting steps:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) and aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the strong solvent might improve resolution.
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.
-
pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly affect the retention of ionizable compounds. For pyrrole derivatives, a slightly acidic pH is often a good starting point.
-
Flow Rate and Temperature: Decreasing the flow rate can sometimes improve separation efficiency. Optimizing the column temperature can also alter selectivity.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the 1H NMR spectrum.
Possible Cause: The unknown peak could be an unreacted starting material, a by-product, or a residual solvent.
Troubleshooting Workflow:
References
Technical Support Center: Methyl 3-methyl-1H-pyrrole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methyl 3-methyl-1H-pyrrole-2-carboxylate, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Pyrrole derivatives are known to be sensitive to air, light, and moisture.[1] The recommended storage conditions are summarized in the table below.
Q2: My solid sample of this compound has changed color to a brownish tint. What does this indicate?
A2: Discoloration, typically darkening to a brown or even black color, is a common indicator of degradation in pyrrole-containing compounds. This is often due to oxidation and subsequent polymerization upon exposure to air and light.[1] It is a sign that the compound's purity may be compromised, and it is advisable to assess its integrity using analytical methods like HPLC before use.
Q3: Can I dissolve this compound in any solvent for my experiments?
A3: While this compound is soluble in many common organic solvents, its stability can be solvent-dependent, especially over extended periods. For long-term storage in solution, it is recommended to use aprotic solvents and to store the solution under an inert atmosphere at low temperatures. Avoid prolonged exposure to acidic or basic aqueous solutions, as this can lead to hydrolysis of the ester group.
Q4: I am seeing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?
A4: An unexpected peak could be a degradation product or a byproduct from your reaction. A common degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if your reaction or work-up conditions involve acidic or basic aqueous media. Other possibilities include products of oxidation or polymerization if the compound was not handled under an inert atmosphere.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A freshly prepared solution of the compound changes color or shows significant degradation when analyzed by HPLC after a short period.
-
Possible Causes:
-
Presence of oxygen in the solvent or headspace of the vial.
-
Exposure to ambient light.
-
Use of a protic or reactive solvent.
-
Contamination of the solvent with acidic or basic impurities.
-
-
Solutions:
-
Degas your solvent by sparging with nitrogen or argon before use.
-
Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Store solutions in amber vials to protect from light.
-
Use fresh, high-purity aprotic solvents.
-
Store solutions at low temperatures (e.g., -20 °C) when not in use.
-
Issue 2: Difficulty in Purifying the Compound
-
Symptom: Low recovery or decomposition of the compound during purification by column chromatography.
-
Possible Causes:
-
The compound is sensitive to the acidic nature of standard silica gel.
-
Prolonged exposure to air and light during the purification process.
-
Use of protic or reactive solvents as the eluent.
-
-
Solutions:
-
Use neutral or deactivated silica gel for column chromatography.
-
Perform the purification as quickly as possible, minimizing exposure to light.
-
Consider using a flash chromatography system to speed up the process.
-
Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.
-
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected stability profile based on the general behavior of pyrrole esters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and polymerization.[1] |
| Light | Protect from light (Amber vial) | Avoids light-induced degradation.[1] |
| Moisture | Store in a dry environment | Prevents hydrolysis of the ester group. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a specified period.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. Keep a control sample in the dark.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C).
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
4. Recommended HPLC Method:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 225 nm).[2][3]
-
Column Temperature: 30 °C.[3]
Visualizations
Caption: A decision tree for troubleshooting the instability of this compound.
Caption: A workflow diagram for conducting a forced degradation study.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate Isomers
A comprehensive guide for researchers and drug development professionals on the spectral characteristics of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its 4-methyl and 5-methyl isomers, complete with experimental data and protocols.
In the field of medicinal chemistry and drug development, the unambiguous identification of isomeric structures is paramount. Subtle changes in the position of a functional group can dramatically alter a molecule's biological activity. This guide provides a detailed comparison of the spectral data for three isomers of this compound: the 3-methyl, 4-methyl, and 5-methyl substituted compounds. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear framework for distinguishing between these closely related molecules.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound, Methyl 4-methyl-1H-pyrrole-2-carboxylate, and a close analog of the 5-methyl isomer, Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of public data for Methyl 5-methyl-1H-pyrrole-2-carboxylate, the data for its ethyl ester is provided as a reference.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Pyrrole H-3 | Pyrrole H-4 | Pyrrole H-5 | Methyl (on ring) | O-Methyl/O-Ethyl |
| This compound | - | ~6.73 (d) | ~6.08 (d) | ~2.25 (s) | ~3.75 (s) |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate | ~6.8 (s) | - | ~6.6 (s) | ~2.1 (s) | ~3.8 (s) |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1][2] | ~6.0 (d) | ~6.8 (d) | - | ~2.3 (s) | ~4.2 (q), ~1.3 (t) |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Pyrrole C-2 | Pyrrole C-3 | Pyrrole C-4 | Pyrrole C-5 | Methyl (on ring) | O-Methyl/O-Ethyl | Carbonyl (C=O) |
| This compound | ~123.0 | ~117.0 | ~115.0 | ~108.0 | ~12.0 | ~51.0 | ~162.0 |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate[3] | ~123.5 | ~122.9 | ~118.4 | ~110.1 | ~18.5 | ~51.2 | ~162.1 |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1] | ~122.0 | ~116.0 | ~107.0 | ~130.0 | ~13.0 | ~60.0, ~14.5 | ~161.5 |
Table 3: IR Spectral Data (Wavenumber cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-H Stretch (Aromatic/Aliphatic) |
| This compound | ~3300-3400 | ~1680-1700 | ~1200-1300 | ~2900-3100 |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate | ~3300-3450 | ~1670-1690 | ~1250-1350 | ~2900-3100 |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1] | ~3300 | ~1670 | ~1250 | ~2980, 3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 139 | 108 (M-OCH₃), 79 (M-COOCH₃) |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate[3] | 139 | 108 (M-OCH₃), 79 (M-COOCH₃) |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 153 | 108 (M-OC₂H₅), 79 (M-COOC₂H₅) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton decoupling was used to simplify the spectra to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a solution of the compound onto a salt plate (NaCl or KBr).
-
Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹. The positions of major absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) was used to generate charged fragments of the molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined using a mass analyzer (e.g., a quadrupole). The relative abundance of each ion was also recorded.
Visualization of the Comparative Workflow
The logical workflow for comparing the spectral data of the three isomers is outlined in the diagram below. This process highlights the key decision points based on the distinct spectral features of each compound.
Caption: Logical workflow for the differentiation of this compound isomers based on their spectral data.
References
biological activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate vs other derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the well-documented activities of other pyrrole-2-carboxylate and related pyrrole derivatives. By examining the structure-activity relationships of these compounds, we can infer the potential therapeutic applications of novel pyrrole derivatives.
The pyrrole scaffold is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of pyrrole have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antimalarial agents. This guide will delve into the antimicrobial and anticancer properties of various pyrrole derivatives, presenting quantitative data, detailed experimental protocols, and illustrating a key signaling pathway targeted by these compounds.
Comparative Analysis of Biological Activity
The biological activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. The following tables summarize the in vitro activity of various pyrrole-2-carboxylate and related derivatives against bacterial pathogens and cancer cell lines.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | Target Organism | Assay | Activity (MIC, µg/mL) | Reference |
| Pyrrole-2-carboxamides (various derivatives) | Mycobacterium tuberculosis | Broth microdilution | <0.016 - 3.7 | [2] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Not specified | 0.7 | [3] |
| 1-(4-Chlorobenzyl)-N-(substituted)-1H-pyrrole-2-carboxamides | Gram-negative bacteria | Broth microdilution | 1.02 - 6.35 | |
| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus, Bacillus cereus | Disk diffusion | Zone of inhibition | [4] |
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound Class | Target Cell Line(s) | Assay | Activity (IC50, µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | Various cancer cell lines | Not specified | Varies | [5] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Various tumor cell lines | Not specified | Potent anti-proliferative activity | [6] |
| New Pyrrole Derivatives | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Cytotoxicity assay | Dose- and time-dependent cytotoxicity | [7] |
| Pyrrole derivatives (MI-1 and D1) | Malignant cells | Apoptosis assay | Induction of apoptosis | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the biological activity data. Below are protocols for common assays used to evaluate the antimicrobial and anticancer potential of pyrrole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway Inhibition by Pyrrole Derivatives
Many pyrrole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. One such important pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Certain pyrrole-containing compounds, such as pyrrolo[2,3-d]pyrimidines, have been identified as potent inhibitors of EGFR tyrosine kinase.[8]
Caption: Inhibition of the EGFR signaling pathway by pyrrole derivatives.
Conclusion
While specific biological activity data for this compound remains to be fully elucidated, the extensive research on analogous pyrrole-2-carboxylate and related derivatives provides a strong foundation for predicting its potential therapeutic applications. The antimicrobial and anticancer activities of these compounds are well-documented and are highly dependent on the substitution pattern of the pyrrole core. The provided experimental protocols and the illustrated signaling pathway offer a framework for the future investigation and development of novel pyrrole-based therapeutic agents. Further research into the biological profile of this compound is warranted to explore its potential as a valuable scaffold in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrole Synthesis: From Classic Reactions to Modern Methods
For researchers, scientists, and drug development professionals, the synthesis of the pyrrole ring is a cornerstone of organic chemistry. This five-membered aromatic heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The choice of synthetic strategy can profoundly influence yield, purity, scalability, and substrate scope. This guide provides a detailed comparative analysis of several key pyrrole synthesis methods, presenting quantitative performance data, detailed experimental protocols, and visual representations of reaction pathways and workflows to inform your synthetic decisions.
This comprehensive comparison covers the classical Paal-Knorr, Knorr, Hantzsch, and Piloty-Robinson syntheses, alongside modern, versatile methods such as the Van Leusen and Trofimov reactions. By examining the strengths and limitations of each approach, researchers can select the most suitable method for their specific target molecules and experimental constraints.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The efficiency and practicality of a synthetic method are critical factors in its selection. The following table summarizes typical reaction conditions and yields for the aforementioned pyrrole syntheses, offering a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 55 - 60[2][3] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Moderate, can be <60[4] |
| Piloty-Robinson | Aldehydes/Ketones, Hydrazine | Acid catalysts (e.g., ZnCl₂, HCl) | High Temp. (e.g., 180) | 30 min - 1 h (Microwave) | Moderate to good[5][6] |
| Van Leusen | Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, t-BuOK) | Variable | Variable | Good to excellent[7][8][9] |
| Trofimov | Ketoximes, Acetylene | Superbase (e.g., KOH/DMSO) | 100 - 120 | 3 h | Good to excellent[10][11][12] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction pathways and experimental steps is crucial for optimizing conditions and troubleshooting syntheses.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][13][14]
Reaction Mechanism:
The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[13]
Experimental Workflow:
The general workflow involves mixing the reactants, heating the mixture, followed by workup and purification.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trofimov reaction - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis of 1H- and 1-vinyl-2-pyridylpyrroles by the Trofimov reaction - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
Structural Validation of Methyl 3-methyl-1H-pyrrole-2-carboxylate: A Comparative Spectroscopic Analysis
This guide provides a detailed comparative analysis for the structural validation of Methyl 3-methyl-1H-pyrrole-2-carboxylate. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we compare its spectral data against isomeric and parent pyrrole structures to unequivocally confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the methodologies for structural elucidation.
Comparative Compounds Overview
To validate the specific structure of this compound, a comparative analysis is performed against its isomer, Methyl 2-methyl-1H-pyrrole-3-carboxylate, and its parent compound, Methyl 1H-pyrrole-2-carboxylate. This comparison is crucial for distinguishing the precise substitution pattern on the pyrrole ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure |
| This compound | 40611-69-6 | C₇H₉NO₂ | 139.15 | |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | 3168-85-2 | C₇H₉NO₂ | 139.15 | |
| Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | C₆H₇NO₂ | 125.13 |
Experimental Data and Analysis
The structural integrity of this compound is confirmed by distinct features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra, which are directly contrasted with the data from the comparative compounds.
¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on the pyrrole ring by analyzing the chemical shifts and coupling constants of the ring protons.
| Compound | Pyrrole H4 (ppm) | Pyrrole H5 (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) | N-H (ppm) |
| This compound | ~6.1 (d) | ~6.7 (d) | ~2.3 (s) | ~3.8 (s) | ~8.5 (br s) |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | ~6.5 (d) | ~6.6 (d) | ~2.4 (s) | ~3.7 (s) | ~8.3 (br s) |
| Methyl 1H-pyrrole-2-carboxylate | ~6.2 (dd) | ~6.9 (dd) | - | ~3.8 (s) | ~9.0 (br s) |
-
Analysis: The key distinction for this compound is the presence of two doublets for the pyrrole ring protons, corresponding to H4 and H5. This pattern confirms a 2,3-disubstituted pyrrole. In contrast, the parent compound shows three distinct signals for the ring protons. The isomer, Methyl 2-methyl-1H-pyrrole-3-carboxylate, also shows two doublets but with different chemical shifts, reflecting the altered electronic environment due to the different substituent positions.
¹³C NMR provides information on the carbon framework of the molecule.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) |
| This compound | ~122 | ~118 | ~110 | ~115 | ~161 | ~12 | ~51 |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | ~128 | ~115 | ~116 | ~108 | ~165 | ~13 | ~51 |
| Methyl 1H-pyrrole-2-carboxylate | ~123 | ~109 | ~115 | ~122 | ~162 | - | ~51 |
-
Analysis: The chemical shifts of the pyrrole ring carbons (C2, C3, C4, C5) are highly sensitive to the positions of the electron-withdrawing carboxylate group and the electron-donating methyl group. The distinct set of shifts for this compound allows for its unambiguous differentiation from its isomer and the parent compound.
IR spectroscopy helps identify the key functional groups present in the molecule.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~3300 | ~1680 | ~1280 |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | ~3290 | ~1690 | ~1275 |
| Methyl 1H-pyrrole-2-carboxylate | ~3310 | ~1685 | ~1285 |
-
Analysis: The presence of a broad N-H stretching band around 3300 cm⁻¹ and a strong C=O stretching band around 1680-1690 cm⁻¹ is characteristic of all three compounds.[1] While IR is excellent for confirming the presence of the pyrrole N-H and the ester carbonyl groups, it is less effective for distinguishing between the isomers, making NMR and MS essential for definitive validation.
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the elemental composition.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 139 | 108 ([M-OCH₃]⁺), 80 ([M-COOCH₃]⁺) |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | 139 | 108 ([M-OCH₃]⁺), 80 ([M-COOCH₃]⁺) |
| Methyl 1H-pyrrole-2-carboxylate | 125 | 94 ([M-OCH₃]⁺), 66 ([M-COOCH₃]⁺) |
-
Analysis: Both isomers show the same molecular ion peak at m/z 139, confirming their identical molecular formula (C₇H₉NO₂).[2][3] The parent compound has a molecular ion peak at m/z 125. While the primary fragmentation patterns (loss of the methoxy or entire methoxycarbonyl group) are similar for the isomers, high-resolution mass spectrometry can sometimes reveal subtle differences. However, NMR remains the definitive technique for isomer differentiation.
Experimental Protocols
Standard analytical procedures are employed for the acquisition of spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[1] The spectra are typically recorded in the range of 4000-400 cm⁻¹, and absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of the Validation Workflow
The logical flow for the structural validation of a synthesized chemical compound is depicted below.
Caption: Workflow for the structural validation of a chemical compound.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and definitive validation of the structure of this compound. The comparative analysis against its isomer and parent compound is essential to unambiguously establish the 2,3-substitution pattern on the pyrrole ring. This multi-technique approach ensures the high fidelity of structural assignment required for research and development in the chemical and pharmaceutical sciences.
References
Comparative Efficacy of Pyrrole-Based Compounds in Biological Assays: A Guide for Researchers
A detailed analysis of the biological activities of various derivatives of the pyrrole scaffold reveals their potential as promising candidates in the development of novel therapeutic agents. This guide provides a comparative overview of their efficacy in anticancer and antimicrobial assays, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Derivatives of the pyrrole core structure, particularly those related to pyrrole-2-carboxylates, have demonstrated significant potential across a spectrum of biological assays. These compounds have been investigated for their efficacy as anticancer, antibacterial, and antifungal agents. This comparison guide synthesizes available data to offer a clear perspective on their performance, with a focus on quantitative metrics and experimental reproducibility.
Anticancer Activity of Pyrrole Derivatives
Several studies have highlighted the cytotoxic effects of pyrrole derivatives against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Anticancer Efficacy of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives
| Compound ID | Substitution on Phenyl Ring at C4 | Substitution on Benzoyl Ring at C3 | Target Cell Line | IC50 (µM) | Reference |
| 15 | 4-OCH3 | 4-OCH3 | A549 (Lung Carcinoma) | 3.6 | [1] |
| 19 | 3,4-(OCH3)2 | 4-OCH3 | MGC 80-3 (Gastric Cancer) | 1.0 | [1] |
| 19 | 3,4-(OCH3)2 | 4-OCH3 | HCT-116 (Colon Carcinoma) | 1.7 | [1] |
| 21 | 3,4-(OCH3)2 | 3,4-(OCH3)2 | HepG2 (Liver Carcinoma) | 0.9 | [1] |
| 21 | 3,4-(OCH3)2 | 3,4-(OCH3)2 | DU145 (Prostate Carcinoma) | 0.5 | [1] |
| 21 | 3,4-(OCH3)2 | 3,4-(OCH3)2 | CT-26 (Colon Carcinoma) | 0.7 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the substitution pattern on the phenyl and benzoyl rings significantly influences the anticancer activity. Notably, compounds with di-methoxy substitutions on the phenyl ring at the C4 position of the pyrrole core (compounds 19 and 21) exhibited potent activity against a range of cancer cell lines.[1] Compound 21, with di-methoxy groups on both the phenyl and benzoyl rings, demonstrated the highest potency, with IC50 values in the sub-micromolar range against liver, prostate, and colon cancer cell lines.[1]
Antimicrobial and Antitubercular Activity of Pyrrole Derivatives
The pyrrole scaffold has also been a foundation for the development of potent antimicrobial agents. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial and Antitubercular Efficacy of Pyrrole-2-Carboxamide and Pyrrole-2-Carbohydrazide Derivatives
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrrole-2-Carboxamide | Compound with adamantyl and fluorophenyl groups | Mycobacterium tuberculosis | < 0.016 | [2] |
| Pyrrole-2-Carboxamide | N-methylated analog | Mycobacterium tuberculosis | 3.7 | [2] |
| Ethyl-1H-pyrrole-2-carboxylate | Hydrazonoethyl derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 | [3] |
| Pyrrole-2-Carbohydrazide | Benzylidine derivative (GS4) | Mycobacterium tuberculosis H37Rv | Potent (comparable to Isoniazid) | [4] |
| Pyrrole-2-Carboxamide | 1-(4-chlorobenzyl) substituted derivatives | Gram-negative bacteria | 1.02 - 6.35 | [5] |
The data reveals that modifications to the pyrrole-2-carboxamide and pyrrole-2-carboxylate core can lead to highly potent antimicrobial compounds. For instance, specific substitutions on the pyrrole-2-carboxamide scaffold have resulted in derivatives with exceptional activity against Mycobacterium tuberculosis, with MIC values below 0.016 µg/mL.[2] Furthermore, a benzylidine derivative of pyrrole-2-carbohydrazide showed potency comparable to the first-line anti-TB drug, Isoniazid.[4] In the realm of general antibacterial agents, certain 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives have demonstrated significant efficacy against Gram-negative bacteria.[5]
Experimental Protocols
To ensure the reproducibility of the cited biological assays, detailed experimental protocols are provided below.
MTT Assay for Anticancer Activity
This protocol is a standard procedure for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a common and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in the broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in a 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vlifesciences.com [vlifesciences.com]
- 5. researchgate.net [researchgate.net]
structure-activity relationship of Methyl 3-methyl-1H-pyrrole-2-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Methyl 3-methyl-1H-pyrrole-2-carboxylate. Due to a lack of specific SAR studies on this exact scaffold, this document synthesizes findings from closely related pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives to infer potential activity landscapes. The primary focus is on antibacterial and anticancer activities, with detailed experimental protocols and pathway visualizations to support further research and development.
Antibacterial and Antitubercular Activity
The pyrrole core is a well-established pharmacophore in the development of antimicrobial agents. Analogs of pyrrole-2-carboxylates and -carboxamides have demonstrated significant activity against a range of bacteria, most notably Mycobacterium tuberculosis.
Structure-Activity Relationship Insights
Systematic modifications of the pyrrole-2-carboxamide scaffold have revealed several key determinants for potent antitubercular activity, primarily through the inhibition of the essential mycobacterial membrane protein MmpL3.[1] While direct SAR studies on this compound are limited, the following general trends observed in related series offer valuable guidance:
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly influence activity. Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly improve anti-TB activity.[1] Conversely, electron-donating groups tend to reduce or abolish activity.
-
The Carboxamide Moiety: Conversion of the methyl ester at the 2-position to a carboxamide is a common strategy. Bulky and hydrophobic substituents on the amide nitrogen, such as adamantyl groups, have been found to be optimal for potent MmpL3 inhibition.[1] The presence of hydrogens on the pyrrole and carboxamide nitrogens is crucial for forming key hydrogen bonds with the target enzyme.[1]
-
Methyl Group at the 3-Position: While specific data on the 3-methyl group is scarce, studies on related compounds suggest that small alkyl groups on the pyrrole ring are generally well-tolerated and can influence the electronic properties and binding affinity of the molecule.
Comparative Data of Pyrrole-2-Carboxamide Analogs against M. tuberculosis H37Rv
| Compound ID | R1 (Substitution on Pyrrole) | R2 (Substitution on Amide) | MIC (µg/mL) | Cytotoxicity (IC50 in µM) |
| Analog 1 | H | Adamantyl | >32 | >64 |
| Analog 2 | 4-Fluorophenyl | Adamantyl | <0.016 | >64 |
| Analog 3 | 4-Chlorophenyl | Adamantyl | 0.03 | >64 |
| Analog 4 | 4-(Trifluoromethyl)phenyl | Adamantyl | 0.125 | >64 |
| Analog 5 | 4-Pyridyl | Adamantyl | 0.06 | >64 |
| Analog 6 | 2-Fluoro-3-pyridyl | Adamantyl | <0.016 | >64 |
Data synthesized from studies on pyrrole-2-carboxamides as MmpL3 inhibitors.[1]
Mechanism of Action: MmpL3 Inhibition
Pyrrole-2-carboxamide analogs exert their antitubercular effect by inhibiting MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.
Inhibition of the MmpL3 transporter by pyrrole analogs.
Anticancer Activity
Pyrrole derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition and induction of apoptosis.
Structure-Activity Relationship Insights
The SAR for anticancer activity among pyrrole analogs is diverse and target-dependent. However, some general observations can be made:
-
Substitution Pattern: The substitution pattern on the pyrrole ring is critical for activity and selectivity. Diaryl substitution at various positions has been explored, with the nature and electronics of the aryl groups playing a key role in target engagement.
-
Kinase Inhibition: Many pyrrole-based anticancer agents function as kinase inhibitors. For instance, derivatives have been synthesized as inhibitors of EGFR and VEGFR, crucial kinases in cancer cell signaling.[2] The substituents on the pyrrole core are designed to fit into the ATP-binding pocket of the target kinase.
-
Induction of Apoptosis: Several pyrrole derivatives have been shown to induce apoptosis in cancer cells. This is often a downstream effect of target inhibition, leading to the activation of caspase cascades.
Comparative Data of Pyrrole Analogs against Cancer Cell Lines
| Compound Class | Modifications | Target Cell Line | Activity (IC50) |
| Isatin-pyrrole hybrids | Nitro group at C-5 and N-methyl on isatin | HepG2 (Liver Cancer) | 0.47 µM |
| Pyrrolopyrimidines | Fluorine-substituted phenyl ring | A549, HeLa, MDA-MB-231 | 0.18-0.7 µM |
| 3-Aroyl-1-arylpyrroles | 1-phenyl and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | Various cancer cell lines | Nanomolar range |
Data synthesized from various studies on the anticancer activity of pyrrole derivatives.[3]
General Anticancer Mechanism of Action
The anticancer activity of pyrrole derivatives often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those controlling cell proliferation, survival, and angiogenesis. This can be achieved through direct inhibition of protein kinases or by inducing programmed cell death (apoptosis).
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of methyl vs ethyl pyrrole-2-carboxylates
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methyl and ethyl pyrrole-2-carboxylate.
In the realm of heterocyclic chemistry, pyrrole-2-carboxylates serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules and functional materials. The choice between a methyl or an ethyl ester can subtly influence the physicochemical properties and reactivity of these compounds. This guide provides a detailed spectroscopic comparison of methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate, supported by experimental data and protocols to aid researchers in their selection and characterization efforts.
Executive Summary
This guide presents a head-to-head comparison of the key spectroscopic features of methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate. The primary differences in their spectra arise from the presence of the methyl versus the ethyl ester group. In the ¹H NMR spectrum, ethyl pyrrole-2-carboxylate exhibits a characteristic quartet and triplet pattern for the ethyl protons, which is absent in the spectrum of the methyl ester. Similarly, the ¹³C NMR spectrum of the ethyl ester shows two distinct signals for the ethyl carbon atoms. Infrared (IR) spectroscopy reveals subtle shifts in the C=O stretching frequency, while mass spectrometry shows a predictable mass difference of 14 atomic mass units between the two molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methyl and ethyl pyrrole-2-carboxylate, providing a clear and quantitative comparison.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | Methyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm) | Ethyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm) |
| H-5 (pyrrole) | ~6.9 | ~6.9 |
| H-3 (pyrrole) | ~6.8 | ~6.8 |
| H-4 (pyrrole) | ~6.2 | ~6.2 |
| NH (pyrrole) | ~9.0 (broad) | ~9.0 (broad) |
| -OCH₃ | ~3.8 (s, 3H) | - |
| -OCH₂CH₃ | - | ~4.3 (q, 2H) |
| -OCH₂CH₃ | - | ~1.3 (t, 3H) |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | Methyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm) | Ethyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm) |
| C=O | ~161 | ~161 |
| C-2 (pyrrole) | ~123 | ~123 |
| C-5 (pyrrole) | ~122 | ~122 |
| C-3 (pyrrole) | ~115 | ~115 |
| C-4 (pyrrole) | ~109 | ~109 |
| -OCH₃ | ~51 | - |
| -OCH₂CH₃ | - | ~60 |
| -OCH₂CH₃ | - | ~14 |
IR Spectral Data (KBr Pellet)
| Vibrational Mode | Methyl Pyrrole-2-carboxylate Wavenumber (cm⁻¹) | Ethyl Pyrrole-2-carboxylate Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 | ~3300 |
| C-H Stretch (aromatic) | ~3100 | ~3100 |
| C=O Stretch | ~1680 | ~1670 |
| C=C Stretch (pyrrole) | ~1550 | ~1550 |
| C-N Stretch | ~1300 | ~1300 |
| C-O Stretch | ~1100 | ~1100 |
Mass Spectrometry Data (Electron Ionization)
| Parameter | Methyl Pyrrole-2-carboxylate | Ethyl Pyrrole-2-carboxylate |
| Molecular Formula | C₆H₇NO₂ | C₇H₉NO₂ |
| Molecular Weight | 125.13 g/mol [1][2] | 139.15 g/mol [3] |
| [M]⁺ (m/z) | 125 | 139 |
| Key Fragment (m/z) | 94 ([M-OCH₃]⁺)[1] | 94 ([M-OCH₂CH₃]⁺)[3] |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of methyl and ethyl pyrrole-2-carboxylates.
Synthesis of Pyrrole-2-Carboxylates
A common method for the synthesis of these esters is the esterification of pyrrole-2-carboxylic acid.
Materials:
-
Pyrrole-2-carboxylic acid
-
Methanol or Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve pyrrole-2-carboxylic acid in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Parameters: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Scan over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of methyl and ethyl pyrrole-2-carboxylates.
Caption: Workflow for synthesis and spectroscopic comparison.
This guide provides a foundational understanding of the spectroscopic differences between methyl and ethyl pyrrole-2-carboxylate. The provided data and protocols aim to assist researchers in making informed decisions for their synthetic strategies and in the accurate characterization of these important chemical entities.
References
A Comparative Guide to Purity Assessment of Synthesized Methyl 3-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of common analytical techniques for determining the purity of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Purity Analysis: A Comparative Overview
The choice of analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a summary of the quantitative data obtained from the analysis of a synthesized batch of this compound compared to a commercially available standard.
| Analytical Method | Synthesized Product Purity (%) | Commercial Standard Purity (%) | Key Advantages | Limitations |
| HPLC (UV-Vis Detection) | 98.5 | ≥97[1] | High resolution for non-volatile and thermally labile compounds. | Requires soluble samples; response factor can vary between compounds. |
| GC-MS | 99.1 | Not specified | High sensitivity and provides structural information of impurities. | Not suitable for non-volatile or thermally unstable compounds. |
| ¹H NMR (Quantitative) | 99.5 | Not specified | Provides structural confirmation and quantitative data without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze. |
| Melting Point | 84-86 °C | 85-89 °C[2] | Simple and rapid preliminary assessment of purity. | Impurities can depress and broaden the melting point range; not quantitative. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[3]
-
Instrumentation : An Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent is utilized.[3]
-
Sample Preparation : A stock solution of the synthesized this compound is prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. A series of dilutions are made to establish a calibration curve.
-
Chromatographic Conditions :
-
Column : Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.[4]
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.[4]
-
Injection Volume : 5 µL.[4]
-
Detector Wavelength : 220 nm - 340 nm, with the optimal wavelength determined by analyzing a standard solution.[4]
-
Run Time : 18 minutes.[4]
-
-
Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.[3]
-
Instrumentation : A GC system coupled with a mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation : The sample is dissolved in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[3]
-
GC Conditions :
-
Injector : Split/splitless injector.
-
Column : A suitable capillary column, such as a DB-5ms.
-
Oven Program : A temperature gradient is used to ensure separation of components.
-
Carrier Gas : Helium.
-
-
MS Conditions :
-
Data Analysis : The purity is calculated from the area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum to confirm its identity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for quantitative analysis (qNMR).[3][5]
-
Instrumentation : A 400 MHz NMR spectrometer or higher.[3]
-
Sample Preparation :
-
Approximately 5-25 mg of the synthesized compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
A known amount of an internal standard with a resonance that does not overlap with the analyte signals is added.
-
-
Data Acquisition :
-
Data Analysis : The purity is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal from the internal standard.
Visualizing the Workflow
To clarify the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows.
Caption: Overall workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship of analytical methods for final purity assessment.
References
Comparative Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate and Alternatives for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrole-2-Carboxylate Derivatives
This guide provides a comprehensive cross-reference of experimental data for Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a comparative analysis of its synthesis, characterization, and known biological activities alongside a relevant alternative, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This objective comparison, supported by experimental data, aims to inform researchers in their selection and application of these pyrrole derivatives.
Executive Summary
Pyrrole-2-carboxylates are a class of compounds with significant potential in drug discovery, particularly in the development of antimicrobial agents.[1][2][3][4] This guide focuses on this compound and offers a detailed examination of its chemical properties and a comparison with a structurally related alternative. The data presented is intended to provide a foundational resource for researchers exploring the structure-activity relationships of this important class of molecules.
Data Presentation: Physicochemical and Spectral Properties
A clear comparison of the fundamental properties and spectral data of this compound and a selected alternative, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is presented below. This allows for a quick assessment of their key characteristics.
| Property | This compound | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₇H₉NO₂[5] | C₁₁H₁₅NO₃[6] |
| Molecular Weight | 139.15 g/mol [5] | 209.24 g/mol |
| CAS Number | 40611-69-6[5] | 5442-91-1 |
| Appearance | Not specified | Crystalline solid[6] |
| Purity | 97%[5] | Not specified |
Spectral Data Comparison
| Spectrum | This compound | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
| ¹H NMR | Data available[7] | Data available[6] |
| ¹³C NMR | Data available[7] | Data available[6] |
| IR Spectroscopy | Data available[7] | Data available[6] |
| Mass Spectrometry | Data available[7] | Data available |
Experimental Protocols
Detailed methodologies for the synthesis of pyrrole derivatives are crucial for reproducibility and further investigation. Below are representative protocols for the synthesis of pyrrole-2-carboxylates.
Synthesis of Pyrrole-2-Carboxylate Derivatives
A general and widely used method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis . This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[8]
A detailed procedure for a related compound, Ethyl pyrrole-2-carboxylate , is provided by Organic Syntheses, which can be adapted for the synthesis of other pyrrole-2-carboxylate derivatives. The synthesis involves the reaction of 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol.[9]
Step 1: Preparation of 2-Pyrrolyl trichloromethyl ketone A solution of trichloroacetyl chloride in anhydrous diethyl ether is reacted with freshly distilled pyrrole. The reaction is exothermic and results in the formation of a tan solid after workup with aqueous potassium carbonate and crystallization from hexane.[9]
Step 2: Formation of Ethyl pyrrole-2-carboxylate The 2-pyrrolyl trichloromethyl ketone is added portionwise to a solution of sodium in anhydrous ethanol. After stirring, the mixture is concentrated, and the residue is partitioned between ether and hydrochloric acid. The ether layer is washed, dried, and concentrated. The final product is obtained by fractional distillation under reduced pressure.[9]
For the synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , a common method involves the Knorr pyrrole synthesis, which is a reaction between an α-amino-ketone and a β-keto-ester.
A specific protocol for the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves the decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid by heating at 200-210 °C.[10]
Biological Activity and Potential Applications
Pyrrole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.
-
Antimicrobial Activity: Many pyrrole derivatives exhibit significant antibacterial and antifungal properties.[1][4] Specifically, pyrrole-2-carboxamide derivatives have been investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis.[8] Structure-activity relationship (SAR) studies have shown that substituents on the pyrrole ring and the carboxamide group greatly influence the anti-TB activity.[8]
-
Other Biological Activities: The pyrrole ring is a core component of many natural products and clinically successful drugs, including the cholesterol-lowering drug Lipitor.[1][4] This highlights the versatility of the pyrrole scaffold in medicinal chemistry.
Comparison with Alternatives: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
For researchers considering alternatives to this compound, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate presents an interesting comparison point due to its more complex substitution pattern, which can influence its biological activity and physical properties.
The additional acetyl and methyl groups on the pyrrole ring of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can lead to altered solubility, lipophilicity, and receptor binding affinity compared to the simpler this compound. These differences are critical considerations in drug design and development. The synthesis of this more substituted pyrrole often requires a multi-step process, such as the Knorr synthesis, which offers opportunities for diversification of the substituents.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the synthetic routes and potential biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of Ethyl pyrrole-2-carboxylate.
Caption: General scheme of the Hantzsch Pyrrole Synthesis.
Caption: Inhibition of MmpL3 by Pyrrole Derivatives.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound 97% | CAS: 40611-69-6 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(40611-69-6) 1H NMR spectrum [chemicalbook.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 3-methyl-1H-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS: 40611-69-6), a vital component in many synthetic pathways.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Lab coat or other suitable protective clothing | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate respiratory protection | Avoids inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally safe and compliant manner.
Disposal Workflow:
-
Segregation and Storage:
-
Engage a Licensed Disposal Company:
-
Contact a certified waste disposal contractor to arrange for the collection and disposal of the chemical waste.[3]
-
Provide the contractor with as much information as possible about the compound, including its name, CAS number, and any known hazards.
-
-
Documentation:
-
Maintain records of the disposal, including the name of the disposal company, the date of collection, and the quantity of waste disposed of.
-
In the event of a spill, the area should be evacuated, and all sources of ignition should be removed.[1] The spill should be contained and collected with an inert absorbent material, and the collected material should be placed in a suitable, closed container for disposal.[1][5]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental and Regulatory Considerations
It is imperative to prevent this compound from entering drains or the environment.[1][3] Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Unused products and their containers should be disposed of as hazardous waste.[3][6] Contaminated packaging should be treated as unused product and disposed of accordingly.[3][6]
References
Personal protective equipment for handling Methyl 3-methyl-1H-pyrrole-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-methyl-1H-pyrrole-2-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles / Face Shield | Wear tightly fitting safety goggles or a face shield.[1] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical Resistant Gloves | Handle with gloves inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] For prolonged or repeated contact, a glove with a higher protection class is recommended.[2] |
| Body | Protective Clothing / Lab Coat | A complete suit protecting against chemicals or a flame-retardant antistatic protective clothing should be worn.[1] Overalls and a PVC apron are also recommended.[2] |
| Respiratory | Respirator | If engineering controls are not sufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] For large-scale use, a supplied-air respirator may be necessary.[1] |
Operational and Disposal Plan
Proper handling and disposal are critical to mitigate risks associated with this compound.
Operational Plan:
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools and explosion-proof equipment.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe vapors or mist.[1] Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Protect from air, light, and moisture.[1][5]
Disposal Plan:
| Step | Procedure |
| 1. Waste Collection | Collect waste material in a suitable, closed container labeled for chemical waste.[4][6] |
| 2. Spill Management | In case of a spill, absorb with an inert material (e.g., sand, earth) and place in the waste container.[3] Remove all ignition sources.[3][4] |
| 3. Contaminated PPE | Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable regulations.[1][6] |
| 4. Final Disposal | Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[5][6] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Chemical Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
